Uridine 5''-diphosphoglucose disodium Salt
Description
Historical Context of Nucleotide Sugar Discovery and Elucidation
The journey to understanding the role of Uridine (B1682114) 5'-diphosphoglucose is deeply rooted in the broader history of biochemistry and the quest to unravel the mechanisms of carbohydrate synthesis.
In the early to mid-20th century, the mechanisms by which simple sugars were assembled into complex carbohydrates like glycogen (B147801) and sucrose (B13894) were a significant puzzle. A "glycosyl donor" is a carbohydrate that reacts with a glycosyl acceptor to form a new glycosidic bond. wikipedia.org Early research in the field of carbohydrate metabolism laid the groundwork for identifying these crucial donor molecules. Scientists knew that energy was required to form these bonds, but the specific "activated" intermediates that provided this energy remained elusive. The prevailing thought was that monosaccharides needed to be in a highly energetic form to act as glycosyl donors. wikipedia.org These early investigations set the stage for a major breakthrough in biochemistry.
The pivotal moment in the discovery of nucleotide sugars came in the 1950s through the groundbreaking work of Argentine biochemist Luis Federico Leloir and his colleagues. wikipedia.orgwikipedia.org For his discovery of sugar nucleotides and their role in the biosynthesis of carbohydrates, Leloir was awarded the Nobel Prize in Chemistry in 1970. wikipedia.orgnih.gov His team was initially studying the metabolism of galactose in yeast and identified a crucial cofactor required for the conversion of galactose-1-phosphate to glucose-1-phosphate. nobelprize.org This cofactor was identified as Uridine Diphosphate (B83284) Glucose (UDPG or UDP-glucose). nobelprize.orgroyalsocietypublishing.org
This was the first nucleotide sugar to be identified, and its discovery revealed the general principle of sugar activation for biosynthetic reactions. nobelprize.org Structurally, Uridine 5'-diphosphoglucose consists of a uridine nucleotide (uracil base, ribose sugar, and a diphosphate group) linked to the anomeric carbon of a glucose molecule. nih.govacs.org This structure was confirmed by synthesis years later. nobelprize.org The discovery of UDP-glucose as the coenzyme in galactose metabolism was a critical finding, but Leloir and his team suspected it had broader functions, which led to the elucidation of its central role as a universal glucose donor. nobelprize.org
| Property | Value |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate (B84403) |
| Molecular Formula | C₁₅H₂₄N₂O₁₇P₂ |
| Molecular Weight | 566.30 g/mol |
| CAS Number | 28053-08-9 (Disodium Salt) |
Note: The table reflects the properties of the free acid form unless otherwise specified.
Fundamental Significance of Uridine 5'-diphosphoglucose as an Activated Glycosyl Donor
The discovery of UDP-glucose revolutionized the understanding of biosynthetic processes. The energy stored in the pyrophosphate bond of UDP-glucose makes the transfer of the glucosyl moiety to an acceptor molecule a thermodynamically favorable reaction. royalsocietypublishing.org
UDP-glucose is a near-universal donor of glucose for glycosyltransferases, the enzymes that catalyze glycosylation reactions. invertin-chem.comwikipedia.org Its involvement spans a multitude of critical biosynthetic pathways across all domains of life. ymdb.ca
Some key pathways include:
Glycogen Synthesis: In animals and fungi, UDP-glucose is the direct precursor for glycogen synthesis, a process catalyzed by glycogen synthase. encyclopedia.com This reaction is crucial for storing glucose as a readily available energy reserve.
Sucrose Synthesis: In plants, UDP-glucose reacts with fructose-6-phosphate (B1210287) to form sucrose-6-phosphate, a precursor to sucrose, which is the primary sugar transported throughout the plant. encyclopedia.comoup.com
Cell Wall Polysaccharide Synthesis: In plants, UDP-glucose is a precursor for the synthesis of cellulose (B213188) and other cell wall components like hemicelluloses and pectins. nih.govoup.com In bacteria, it is a building block for components of the cell wall, such as peptidoglycan. nih.gov
Glycoside and Glycoconjugate Formation: UDP-glucose serves as the glucose donor for the synthesis of a vast number of glycosides, glycoproteins, and glycolipids. medchemexpress.comnih.gov This includes the glycosylation of secondary metabolites in plants and the formation of essential molecules in animals. oup.com
UDP-glucuronic Acid Synthesis: UDP-glucose can be oxidized to form UDP-glucuronic acid, which is essential for detoxification processes in animals (e.g., glucuronidation of bilirubin (B190676) and drugs) and for the synthesis of certain polysaccharides. royalsocietypublishing.orgnih.gov
While UDP-glucose is a central player, it is part of a larger family of nucleotide sugars that act as donors for different monosaccharides. The type of nucleoside triphosphate (NTP) used to activate a sugar can vary between different organisms and for different sugars. wikipedia.org
In mammals, there are nine common nucleotide sugars. wikipedia.org Uridine diphosphate is the most common activating nucleotide, linked not only to glucose but also to galactose, N-acetylglucosamine, N-acetylgalactosamine, glucuronic acid, and xylose. sigmaaldrich.comuzh.ch Other key nucleotide sugars in animals include guanosine (B1672433) diphosphate (GDP) linked to mannose and fucose, and cytidine (B196190) monophosphate (CMP) linked to sialic acid. uzh.ch
Plants and bacteria exhibit an even greater diversity of nucleotide sugars. sigmaaldrich.comuzh.ch For instance, while plants use UDP-glucose for cellulose synthesis, they utilize adenosine (B11128) diphosphate glucose (ADP-glucose) as the precursor for starch synthesis. encyclopedia.com Bacteria employ an even wider array, including TDP- and CDP-activated sugars, often for the synthesis of complex cell wall polysaccharides. nih.gov This diversity allows for a vast range of complex carbohydrates to be synthesized, each with specific biological functions.
| Nucleotide Sugar | Activating Nucleotide | Sugar Moiety | Primary Organism(s)/Role |
| UDP-glucose | Uridine Diphosphate (UDP) | Glucose | Universal; Glycogen, Sucrose, Cellulose synthesis |
| UDP-galactose | Uridine Diphosphate (UDP) | Galactose | Animals, Plants; Lactose synthesis, Glycoconjugates |
| UDP-N-acetylglucosamine | Uridine Diphosphate (UDP) | N-acetylglucosamine | Universal; Peptidoglycan, Chitin, Glycoproteins |
| ADP-glucose | Adenosine Diphosphate (ADP) | Glucose | Plants, Bacteria; Starch synthesis |
| GDP-mannose | Guanosine Diphosphate (GDP) | Mannose | Universal; Glycoprotein (B1211001) synthesis |
| GDP-fucose | Guanosine Diphosphate (GDP) | Fucose | Animals, Plants, Bacteria; Glycoconjugates |
| CMP-sialic acid | Cytidine Monophosphate (CMP) | Sialic Acid | Animals; Glycoproteins, Gangliosides |
Structure
2D Structure
Properties
Molecular Formula |
C15H24N2Na2O17P2 |
|---|---|
Molecular Weight |
612.28 g/mol |
IUPAC Name |
disodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H26N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 |
InChI Key |
CRVXHRUDEBNJFE-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconversion Pathways of Uridine 5 Diphosphoglucose
De Novo Biosynthesis from Precursors
The primary route for the formation of Uridine (B1682114) 5'-diphosphoglucose (UDP-glucose) is a de novo pathway that utilizes fundamental precursors within the cell. nih.gov This process is central to glycogenesis and the synthesis of various structural polysaccharides. wikipedia.orguomphysics.net The reaction is catalyzed by a key enzyme and is reversible, though it typically favors the synthesis of UDP-glucose. numberanalytics.com
Substrate Requirements and Utilization: UTP and Glucose-1-phosphate
The synthesis of UDP-glucose is fundamentally dependent on two substrates: Uridine 5'-triphosphate (UTP) and glucose-1-phosphate. vaia.com UTP, a high-energy nucleotide, serves as the energy carrier, providing the necessary power to drive the reaction forward and activate the glucose molecule. vaia.com Glucose-1-phosphate, an isomer of the more common glucose-6-phosphate, provides the glucose moiety that will be incorporated into the final UDP-glucose molecule. vaia.com This activation step is critical, as UDP-glucose is the direct precursor for glycogen (B147801) synthesis and other glycosylation reactions. vaia.comreactome.org In this reaction, UTP combines with glucose-1-phosphate to yield UDP-glucose and pyrophosphate (PPi). vaia.com
Enzymatic Catalysis by UDP-Glucose Pyrophosphorylase (UGPase): Mechanism and Isoforms
The enzymatic engine driving the synthesis of UDP-glucose is UTP—glucose-1-phosphate uridylyltransferase, more commonly known as UDP-Glucose Pyrophosphorylase (UGPase). wikipedia.orguomphysics.net This enzyme is ubiquitous, found in all three domains of life—bacteria, archaea, and eukarya—highlighting its fundamental role in metabolism. wikipedia.org The catalytic mechanism involves a nucleophilic attack by the phosphate (B84403) group of glucose-1-phosphate on the α-phosphate of UTP. numberanalytics.com This results in the formation of a high-energy UDP-glucose molecule and the release of pyrophosphate. numberanalytics.com The reaction is reversible, but the subsequent rapid hydrolysis of pyrophosphate in the cell drives the equilibrium towards UDP-glucose synthesis. numberanalytics.com UGPase exists in various forms, or isoforms, which can be regulated through mechanisms like oligomerization. nih.gov
Eukaryotic UGPase: Structure-Function Relationships and Kinetic Parameters
Eukaryotic UGPases are highly conserved and play a critical role in carbohydrate metabolism, particularly in the synthesis of sucrose (B13894) in plants and glycogen in animals. nih.govnih.gov They are generally larger than their prokaryotic counterparts, with monomeric molecular masses typically ranging from 50 to 55 kDa. nih.gov The structure of human UGPase has been determined to be an octamer, formed through specific interactions between subunits. nih.gov A "latch loop" within the structure has been identified as a key feature influencing enzymatic activity, and mutations in this loop can significantly alter the enzyme's function. nih.gov Eukaryotic UGPases exhibit a range of kinetic properties, with plant-derived enzymes often showing higher catalytic efficiency (kcat/Km) compared to those from other eukaryotes or prokaryotes. nih.gov While highly specific for UTP and glucose-1-phosphate, some eukaryotic UGPases can utilize other nucleotide triphosphates like ATP, CTP, or GTP, albeit at much lower efficiencies. nih.gov
Interactive Table: Kinetic Parameters of Various Eukaryotic UGPases
| Organism | Enzyme | Km (Glc1P, µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
|---|---|---|---|---|
| Manihot esculenta (Cassava) | MeUGP | 11.2 ± 1.1 | 148.6 ± 2.6 | 13.27 |
| Solanum tuberosum (Potato) | StUGP | 41.3 ± 4.2 | 158.4 ± 4.5 | 3.84 |
| Zea mays (Maize) | ZmUGP | 48.5 ± 2.7 | 129.5 ± 2.3 | 2.67 |
| Ipomoea batatas (Sweet Potato) | IbUGP | 63.3 ± 4.6 | 135.5 ± 3.8 | 2.14 |
| Arabidopsis thaliana | AtUGP | 108.9 ± 9.3 | 119.7 ± 4.1 | 1.10 |
| Saccharomyces cerevisiae | ScUGP | 113.6 ± 12.3 | 5.8 ± 0.3 | 0.051 |
| Drosophila melanogaster | DmUGP | 227.1 ± 21.4 | 40.5 ± 1.5 | 0.178 |
| Homo sapiens (Human) | HsUGP | 358.4 ± 33.1 | 78.6 ± 3.2 | 0.219 |
Data sourced from a comparative study of recombinant UGPases. The values represent the mean from triplicate measurements. nih.gov
Prokaryotic and Archaeal UGPase Homologs: Diversity and Adaptation
Prokaryotic and archaeal UGPase enzymes are structurally and sequentially distinct from their eukaryotic counterparts. nih.govnih.gov The monomeric units of prokaryotic UGPases are smaller, around 30-35 kDa, and they typically assemble into tetramers. nih.gov For instance, the UGPase from Escherichia coli forms a tetramer with a distinct fold dominated by an eight-stranded mixed β-sheet. nih.gov There is little to no sequence homology between eukaryotic and prokaryotic UGPases. nih.gov The product of prokaryotic UGPase, UDP-glucose, is indispensable for the biosynthesis of critical virulence factors like lipopolysaccharides and capsular polysaccharides, making these enzymes potential targets for the development of new antibacterial agents. nih.gov The crystal structure of UGPase from Helicobacter pylori reveals a homotetrameric structure with the active site located in a deep pocket of each subunit. uomphysics.netnih.gov Functional analyses have shown that a magnesium ion is crucial for its enzymatic activity, enhancing the binding of the enzyme to its substrates in an ordered sequential mechanism. uomphysics.netnih.gov
Metabolic Interconversion with Other Nucleotide Sugars
UDP-glucose is a central hub in nucleotide sugar metabolism, serving as the primary precursor for the synthesis of a wide array of other activated sugars. youtube.comgoogle.com These interconversion pathways are vital for producing the building blocks for complex carbohydrates, including cell wall polysaccharides in plants and glycosaminoglycans in animals. nih.govwikipedia.org For example, UDP-glucose can be epimerized to form UDP-galactose, a key component in the synthesis of polysaccharides containing galactose. youtube.com
Pathways Involving UDP-Glucose Dehydrogenase for Uronic Acid Biosynthesis
A critical metabolic fate of UDP-glucose is its oxidation to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH). nih.govuniprot.org The conversion is an irreversible, two-step oxidation process that requires NAD+ as a cofactor and results in the formation of UDP-glucuronic acid and two molecules of NADH. nih.govnih.gov UDP-glucuronic acid is a vital precursor for the biosynthesis of uronic acid-containing polysaccharides like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate, which are major components of the extracellular matrix. nih.govwikipedia.org It is also the sugar donor for the glucuronidation of various molecules, a detoxification process that increases their water solubility and facilitates their excretion. youtube.com In plants, UDP-glucuronic acid is a precursor for cell wall components and can be further converted to other sugars like UDP-xylose and UDP-arabinose. nih.gov The activity of UGDH is subject to feedback inhibition by UDP-xylose, which acts as an allosteric inhibitor. uniprot.org
Epimerization Reactions: UDP-Glucose to UDP-Galactose and Related Transformations
Epimerization reactions are crucial for generating the diversity of nucleotide sugars required for the synthesis of complex carbohydrates and glycoconjugates. The most prominent of these transformations is the reversible conversion of UDP-glucose to UDP-galactose, a key step in the Leloir pathway of galactose metabolism. wikipedia.orgacs.org This reaction is catalyzed by the enzyme UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase (EC 5.1.3.2). wikipedia.orgnih.gov
The catalytic mechanism of GALE is notable as it involves the transient oxidation and subsequent reduction of the substrate while it remains bound to the enzyme. acs.org The enzyme contains a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor, which is essential for its activity. wikipedia.orgresearchgate.net The reaction proceeds through the following steps:
Oxidation of the C4 hydroxyl group of the glucose moiety of UDP-glucose to a ketone. This involves the transfer of a hydride from C4 of the sugar to NAD⁺, forming NADH. wikipedia.orgacs.org
This creates a transient, highly unstable 4-keto-hexopyranose intermediate. wikipedia.org
The intermediate rotates within the enzyme's active site. wikipedia.org
A hydride is transferred back from NADH to the opposite face of the C4 keto group, resulting in the inversion of the stereochemistry at this position and the formation of UDP-galactose. wikipedia.org
This reversible reaction allows cells to synthesize UDP-galactose from glucose when galactose is not available from external sources, and conversely, to channel galactose into glucose metabolism. oup.com
In humans and some other organisms, GALE exhibits broader substrate specificity and can also catalyze the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc), which are essential precursors for the synthesis of glycoproteins and glycolipids. wikipedia.orgwisc.eduwikipedia.org The underlying mechanism is identical, involving the inversion of the stereochemistry at the C4 position of the sugar. wikipedia.org
Table 2: Summary of Epimerization Reactions Involving UDP-Glucose and its Derivatives
| Substrate | Enzyme | Product | Significance |
|---|---|---|---|
| UDP-glucose | UDP-glucose 4-epimerase (GALE) | UDP-galactose | Provides galactose units for synthesizing lactose, glycoproteins, and glycolipids. wikipedia.orgnih.gov |
| UDP-galactose | UDP-glucose 4-epimerase (GALE) | UDP-glucose | Allows entry of dietary galactose into mainstream glucose metabolism. wikipedia.orgoup.com |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | UDP-glucose 4-epimerase (GALE) (Human isoform) | UDP-N-acetylgalactosamine (UDP-GalNAc) | Biosynthesis of specific glycans on proteins and lipids. wikipedia.orgwisc.edu |
Transglycosylation Mechanisms Involving UDP-Glucose as a Substrate
The high-energy bond linking glucose to the diphosphate (B83284) in UDP-glucose makes it an excellent donor of a glucosyl (glucose) unit. youtube.com This process, known as transglycosylation or glucosylation, is catalyzed by a large and diverse family of enzymes called glycosyltransferases (GTs, EC 2.4.x.x). mdpi.comnih.gov These enzymes transfer the glucose moiety from UDP-glucose to a specific acceptor molecule, which can be another carbohydrate, a protein, a lipid, or a small molecule secondary metabolite. nih.gov
A primary example of transglycosylation is glycogen synthesis. The enzyme glycogen synthase (EC 2.4.1.11) catalyzes the transfer of glucose from UDP-glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic bond. numberanalytics.comyoutube.com This reaction elongates the glycogen polymer, allowing for the storage of glucose in liver and muscle cells. youtube.comyoutube.com
Beyond energy storage, UDP-glucose is the donor substrate for a vast array of UDP-glycosyltransferases (UGTs) that are critical for cellular function and metabolism. mdpi.comnih.gov These enzymes exhibit high specificity for their acceptor substrates. For example:
Detoxification and Biotransformation: UDP-glucose is first oxidized to UDP-glucuronic acid by the enzyme UDP-glucose dehydrogenase (UGD). nih.govgoogle.com This UDP-glucuronic acid then serves as the sugar donor in reactions catalyzed by UDP-glucuronosyltransferases (UGTs, EC 2.4.1.17). nih.govwikipedia.org These enzymes transfer glucuronic acid to various xenobiotics (like drugs and toxins) and endogenous compounds (like bilirubin), increasing their water solubility and facilitating their excretion from the body. wikipedia.orgwikipedia.org
Biosynthesis of Natural Products: In plants, UGTs use UDP-glucose to glycosylate a wide range of secondary metabolites, such as flavonoids, terpenoids, and alkaloids. mdpi.comnih.gov This glycosylation can alter their stability, solubility, and biological activity. For instance, the glucosylation of flavonoids is crucial for their accumulation and function as pigments and antioxidants. nih.gov
Table 3: Examples of Transglycosylation Reactions Using UDP-Glucose or its Direct Derivative
| Enzyme Family | Specific Enzyme Example | Donor Substrate | Acceptor Molecule Example | Product | Biological Function |
|---|---|---|---|---|---|
| Glycosyltransferases (Glycogen Synthesis) | Glycogen Synthase | UDP-glucose | Growing glycogen chain | Elongated glycogen polymer | Glucose storage. numberanalytics.comyoutube.com |
| UDP-glycosyltransferases (UGTs) | UGT83A1 (Rice) | UDP-glucose | Flavonoids (e.g., Kaempferol) | Flavonoid-glucoside | Regulation of plant growth and stress tolerance. nih.gov |
| UDP-glucuronosyltransferases (UGTs) | UGT1A1 (Human) | UDP-glucuronic acid* | Bilirubin (B190676) | Bilirubin glucuronide | Detoxification and excretion of bilirubin. wikipedia.org |
| UDP-glycosyltransferases (UGTs) | Serotonin UGT (UGT1A6) | UDP-glucuronic acid* | Serotonin | Serotonin-glucuronide | Metabolism of neurotransmitters. capes.gov.br |
Enzymatic Interactions and Catalytic Mechanisms Utilizing Uridine 5 Diphosphoglucose
Glycosyltransferases (GTs) Utilizing Uridine (B1682114) 5'-diphosphoglucose
Glycosyltransferases (GTs) are a ubiquitous family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to a specific acceptor molecule. oup.com This process, known as glycosylation, is fundamental to the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates. oup.comnih.gov GTs exhibit high specificity for both their sugar donor and acceptor substrates. oup.com In plants, GTs that utilize UDP-activated sugars are particularly abundant and are classified as Family 1 GTs, or UDP-glycosyltransferases (UGTs). nih.govnih.gov These enzymes are involved in the synthesis of a vast number of natural products by transferring glucose from UDP-glucose to various acceptor molecules. nih.govmdpi.com
The transfer of the glycosyl group can occur with either inversion or retention of the stereochemistry at the anomeric carbon of the sugar. oup.comuzh.ch This fundamental difference in outcome defines the two major mechanistic classes of glycosyltransferases.
The catalytic mechanism employed by a glycosyltransferase determines the stereochemical outcome of the glycosidic bond formed. Based on this, GTs are broadly classified as either inverting or retaining enzymes. uzh.ch
Inverting Glycosyltransferases: These enzymes catalyze the transfer of a glycosyl group with an inversion of the anomeric stereochemistry. nih.gov For instance, they transfer a sugar from a donor like UDP-α-D-glucose to produce a β-linked glycoside. The mechanism is a direct displacement, single-step reaction analogous to an S_N2 reaction. nih.govuzh.chyork.ac.uk This process involves a nucleophilic attack by the acceptor molecule on the anomeric carbon (C1) of the donor sugar, from the side opposite to the UDP leaving group. nih.gov The reaction is facilitated by a catalytic base within the enzyme's active site that deprotonates the acceptor's hydroxyl group, enhancing its nucleophilicity. uzh.chyork.ac.uk
Retaining Glycosyltransferases: These enzymes transfer the sugar moiety while retaining the anomeric stereochemistry of the donor. uzh.chnih.gov The mechanism for retaining GTs has been a subject of more debate than that of their inverting counterparts. nih.govyork.ac.uksemanticscholar.org The long-proposed double-displacement mechanism involves two sequential S_N2-like steps. nih.govyork.ac.uk In the first step, a nucleophilic residue from the enzyme attacks the anomeric carbon, displacing the UDP group and forming a covalent glycosyl-enzyme intermediate with inverted stereochemistry. uzh.chnih.gov In the second step, the acceptor molecule attacks this intermediate, resulting in a second inversion and a net retention of the original stereochemistry. nih.gov However, structural evidence for a suitably positioned catalytic nucleophile is often lacking, leading to alternative proposals. york.ac.uksemanticscholar.org An alternative, front-side attack mechanism, termed S_N_i (substitution nucleophilic internal), has been suggested. semanticscholar.org This mechanism involves an orthogonal attack where the acceptor nucleophile approaches from the same side as the leaving group, possibly involving a short-lived oxocarbenium ion intermediate. york.ac.uksemanticscholar.org
| Feature | Inverting Glycosyltransferases | Retaining Glycosyltransferases |
| Stereochemical Outcome | Inversion of anomeric carbon configuration (e.g., α → β). uzh.chnih.gov | Retention of anomeric carbon configuration (e.g., α → α). uzh.chnih.gov |
| Mechanism | Single displacement (S_N2-like). nih.govuzh.chyork.ac.uk | Debated: Double displacement or S_N_i-like (front-side attack). nih.govyork.ac.uksemanticscholar.org |
| Key Steps | Direct nucleophilic attack by the acceptor on the donor sugar. nih.gov | Formation of a glycosyl-enzyme intermediate (double displacement) or a short-lived oxocarbenium ion intermediate (S_N_i). uzh.chnih.govyork.ac.uk |
| Enzyme Components | Requires a catalytic base to activate the acceptor. uzh.chyork.ac.uk | May involve a catalytic nucleophile from the enzyme (double displacement). nih.gov |
The binding of UDP-glucose within the active site of a glycosyltransferase is a critical determinant of catalytic efficiency and specificity. The enzyme's architecture creates a pocket that recognizes and orients both the UDP-glucose donor and the acceptor substrate. exlibrisgroup.com
The UDP portion of the molecule is crucial for binding and is anchored through a series of interactions with the enzyme. In plant UGTs, a highly conserved sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, located at the C-terminus, is instrumental in binding the UDP moiety of the sugar donor. nih.govnih.gov Specific residues within and outside this motif form hydrogen bonds and other interactions with the uracil (B121893) ring, the ribose, and the diphosphate (B83284) group of UDP-glucose. nih.govnih.gov For example, modeling of the E. coli glucose-1-phosphate uridylyltransferase active site suggests that the side chains of specific glutamine and aspartate residues anchor the uracil ring and ribose, respectively. nih.gov The diphosphate group often interacts with positively charged residues, like lysine (B10760008) or arginine, and can be coordinated by a divalent metal cation, which helps to facilitate the departure of the UDP leaving group. york.ac.uknih.gov
The glucose moiety of the donor is also specifically recognized. In human UDP-glucose dehydrogenase, which converts UDP-glucose to UDP-glucuronic acid, residues from both protomers in a dimeric unit contact each UDP-glucose molecule. researchgate.netrcsb.org Specifically, an arginine residue from one subunit can bind to the glucose moiety in the active site of the adjacent subunit. researchgate.net The precise orientation of the glucose determines which hydroxyl group of an acceptor is glycosylated, ensuring the regioselectivity of the reaction.
| Interacting Residue/Motif | Interaction with UDP-Glucose | Typical Enzyme Family/Example |
| PSPG Motif | Binds the UDP moiety of the sugar donor. nih.govnih.gov | Plant UDP-glycosyltransferases (UGTs). nih.gov |
| Gln, Asp | Anchor the uracil ring and ribose. nih.gov | E. coli Glucose-1-phosphate uridylyltransferase (modeled). nih.gov |
| Lys, Arg | Interact with the β-phosphoryl group. nih.gov | E. coli Glucose-1-phosphate uridylyltransferase (modeled). nih.gov |
| Arg260 | Binds to the glucose moiety in the second subunit of a dimer. researchgate.net | Human UDP-glucose dehydrogenase. researchgate.net |
UDP-glucose serves as the glucosyl donor for enzymes responsible for synthesizing some of the most abundant biopolymers on Earth. Key among these are glycogen (B147801) synthases in animals and fungi, and cellulose (B213188) synthases in plants.
Glycogen synthase is the key enzyme in glycogenesis, the process of synthesizing glycogen from glucose. wikipedia.orgyoutube.com It catalyzes the transfer of glucose from UDP-glucose to a growing glycogen chain, forming α-1,4-glycosidic bonds. youtube.com The activity of glycogen synthase is tightly regulated, primarily through phosphorylation and dephosphorylation. wikipedia.orgnih.gov
One of the most significant regulatory enzymes is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine protein kinase. wikipedia.orgnih.gov GSK-3 phosphorylates glycogen synthase at multiple serine residues, which leads to its inactivation. wikipedia.orgnih.gov This inhibitory phosphorylation can be reversed by protein phosphatases like protein phosphatase 1 (PP1), which dephosphorylates and thus activates glycogen synthase. nih.gov The regulation of GSK-3 itself is complex; for instance, insulin (B600854) signaling leads to the phosphorylation and inhibition of GSK-3, which in turn allows PP1 to dephosphorylate and activate glycogen synthase, promoting glucose storage as glycogen. nih.govyoutube.com
Cellulose, a linear polymer of β-1,4-linked glucose units, is the primary structural component of plant cell walls. nih.govnih.gov It is synthesized at the plasma membrane by large, multi-subunit enzyme complexes known as cellulose synthase complexes (CSCs), often visualized as rosette structures. nih.govnumberanalytics.com The catalytic subunits of these complexes are the cellulose synthase (CesA) proteins, which are glycosyltransferases that utilize UDP-glucose as the substrate to polymerize glucan chains. nih.govnumberanalytics.comosti.gov
The plant kingdom has a large superfamily of genes related to cellulose synthase, known as the cellulose synthase-like (Csl) superfamily. frontiersin.org These enzymes are responsible for synthesizing the various non-cellulosic polysaccharides that form the hemicellulose matrix of the plant cell wall, such as xylans and mannans. numberanalytics.comfrontiersin.org Like cellulose synthases, these related polysaccharide synthases are also glycosyltransferases, many of which are presumed to use UDP-glucose and other UDP-sugars as donors to build the diverse polysaccharide structures found in plants. numberanalytics.com
Specific Families of Glycosyltransferases Dependent on UDP-Glucose
Glucosylceramide Synthases and Other Glycosphingolipid Glycosyltransferases
The biosynthesis of glycosphingolipids (GSLs), essential components of cellular membranes involved in signaling and cell-to-cell interactions, is initiated by the transfer of glucose from UDP-glucose to a ceramide backbone. numberanalytics.comnih.gov This critical first step is catalyzed by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). nih.govwikipedia.org
The reaction takes place on the cytosolic face of the Golgi apparatus. nih.govresearchgate.net Ceramide, synthesized in the endoplasmic reticulum, is transported to the Golgi where UGCG facilitates the transfer of a glucose molecule from UDP-glucose, resulting in the formation of glucosylceramide (GlcCer). nih.gov GlcCer is the precursor for over 400 identified species of GSLs, including those of the globo-series and ganglio-series. nih.gov Following its synthesis, GlcCer is translocated into the Golgi lumen, where it can be further glycosylated by other transferases to form more complex GSLs, such as lactosylceramide. nih.gov
UGCG is considered the sole enzyme responsible for the de novo synthesis of GlcCer, making it a key regulator of GSL metabolism. nih.gov Studies using molecular dynamics have suggested that a divalent manganese ion (Mn2+) acts as a crucial cofactor for UGCG's catalytic activity, helping to position the phosphate (B84403) groups of UDP-glucose within the active site. acs.org Specific amino acid residues, including Asp236, Glu235, and Asp144, are vital for coordinating this metal cofactor. acs.org The paramount importance of this enzyme is underscored by the finding that its complete absence is embryonically lethal in mice, and a deficiency in humans can lead to severe conditions. nih.gov
Table 1: Key Enzymes in Early Glycosphingolipid Biosynthesis
| Enzyme | Gene | Substrates | Product | Cellular Location |
| Glucosylceramide Synthase (GCS) | UGCG | Ceramide, Uridine 5'-diphosphoglucose | Glucosylceramide (GlcCer) | Cytosolic face of Golgi apparatus |
| Lactosylceramide Synthase | B4GALT5/6 | Glucosylceramide, UDP-galactose | Lactosylceramide (LacCer) | Golgi lumen |
Glucosyltransferases Involved in Protein O-GlcNAcylation Pathways
While the canonical protein O-GlcNAcylation pathway involves the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to serine and threonine residues of nuclear and cytosolic proteins, the direct involvement of UDP-glucose in this specific type of modification is not the standard mechanism. However, the broader process of protein glycosylation, which is the enzymatic addition of glycans, frequently utilizes UDP-glucose as a fundamental building block. nih.gov
UDP-glucose is a precursor for other nucleotide sugars that are essential for protein glycosylation. wikipedia.orgwikipedia.org For instance, the enzyme UDP-glucose 4-epimerase can convert UDP-glucose into UDP-galactose, a donor for galactosyltransferases. wikipedia.org Furthermore, UDP-glucose dehydrogenase oxidizes UDP-glucose to produce UDP-glucuronic acid, which is a key component of proteoglycans and can be a precursor to UDP-xylose, the initiator of glycosaminoglycan chain synthesis on core proteins. nih.gov
Enzymes Catalyzing Biosynthesis of Specific Secondary Metabolites
UDP-glucose is a key substrate for a large family of enzymes known as UDP-glycosyltransferases (UGTs), which are prevalent in plants, fungi, and bacteria. ebi.ac.ukmdpi.com These enzymes transfer the glucosyl group from UDP-glucose to a wide variety of small molecule acceptors, thereby producing glycosides. mdpi.com This glycosylation step often enhances the stability, solubility, and biological activity of these secondary metabolites.
A prominent example is found in the biosynthesis of flavonoids in plants. Anthocyanidin 3-O-glucosyltransferase, a specific type of UGT, catalyzes the transfer of glucose from UDP-glucose to anthocyanidins. ebi.ac.uk This is a final and essential step in the synthesis of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in flowers and fruits. ebi.ac.uk
In fungi, UGTs are involved in the biosynthesis of various compounds. For instance, enfumafungin, a triterpenoid (B12794562) with potent antifungal properties, is glycosylated in a reaction that requires a UDP-glycosyltransferase. ebi.ac.uk Similarly, certain UGTs are part of gene clusters that mediate the synthesis of mycotoxins like fusapyrone. ebi.ac.uk
In bacteria, UGTs can play a role in antibiotic resistance. Some enzymes in Streptomyces species inactivate macrolide antibiotics through 2'-O-glycosylation, using UDP-glucose as the sugar donor. ebi.ac.uk Another example from bacteria is the ecdysteroid UDP-glucosyltransferase, produced by some baculoviruses, which inactivates insect molting hormones (ecdysteroids) by attaching a glucose molecule, thereby disrupting the insect's development. ebi.ac.uk
Table 2: Examples of UDP-Glycosyltransferases in Secondary Metabolism
| Enzyme/Enzyme Class | Organism Type | Acceptor Substrate Class | Product Class/Example | Significance |
| Anthocyanidin 3-O-glucosyltransferase | Plants | Flavonoids (Anthocyanidins) | Anthocyanin pigments | Plant coloration, antioxidant activity |
| Enfumafungin Synthase | Fungi | Triterpenoid precursor | Enfumafungin | Antifungal activity |
| Macrolide 2'-O-glycosyltransferase | Bacteria | Macrolide antibiotics | Inactivated antibiotics | Antibiotic resistance |
| Ecdysteroid UDP-glucosyltransferase | Baculoviruses | Ecdysteroids (insect hormones) | Glycosylated ecdysteroids | Insect pest control |
Enzymes Involved in Uridine 5'-diphosphoglucose Catabolism and Regeneration
The cellular pool of UDP-glucose is dynamically regulated through both its breakdown (catabolism) and its resynthesis via regeneration and salvage pathways. This ensures a steady supply for essential biosynthetic reactions while preventing wasteful accumulation.
Nucleotide Pyrophosphatases and Phosphodiesterases Interacting with UDP-Glucose
The catabolism of UDP-glucose can be carried out by nucleotide pyrophosphatases and phosphodiesterases. These enzymes hydrolyze the phosphodiester bonds within the UDP-glucose molecule. For instance, a pyrophosphatase can cleave the bond between the alpha-phosphate and the glucose moiety, releasing UMP (uridine monophosphate) and glucose-1-phosphate. Alternatively, hydrolysis can yield UMP and glucose, or UDP and glucose. The specific products depend on the type of phosphodiesterase and the bond it targets. While specific enzymes that exclusively target UDP-glucose for degradation are part of the broader family of nucleotide-metabolizing enzymes, their precise regulation in controlling UDP-glucose levels is an area of ongoing investigation. A high-throughput fluorescent assay has been developed to detect UGT activity by measuring the release of UDP, which is a common by-product of glycosyl transfer reactions and a substrate for subsequent enzymatic processes. mdpi.com
Mechanisms of UDP-Glucose Recycling and Salvage Pathways
The regeneration of UDP-glucose is a crucial and energy-efficient process. The primary enzyme responsible for the synthesis of UDP-glucose is UDP-glucose pyrophosphorylase (UGPase). youtube.com This enzyme catalyzes the reaction between glucose-1-phosphate and UTP (uridine triphosphate) to produce UDP-glucose and pyrophosphate (PPi). youtube.com
The UDP that is released as a by-product from glycosyltransferase reactions can be recycled back into UTP. youtube.com This is typically accomplished by the enzyme nucleoside-diphosphate kinase, which catalyzes the transfer of a phosphate group from ATP to UDP, yielding UTP and ADP. youtube.com This newly synthesized UTP can then re-enter the UGPase-catalyzed reaction to form another molecule of UDP-glucose, completing the salvage cycle. youtube.com This recycling mechanism is vital for maintaining the necessary pool of activated glucose for biosynthetic pathways without the need for constant de novo synthesis of uridine nucleotides. wikipedia.org
Diverse Biological Functions and Glycobiological Roles of Uridine 5 Diphosphoglucose
Central Role in Glycogen (B147801) Metabolism
UDP-glucose is at the heart of glycogenesis, the process of synthesizing glycogen for glucose storage in animals and fungi. nih.govyoutube.com
UDP-Glucose as the Glucose Donor for Glycogen Elongation
The synthesis of glycogen involves the sequential addition of glucose units to a growing polysaccharide chain. UDP-glucose serves as the immediate and activated donor of these glucosyl residues. vaia.com The process is initiated by the enzyme UDP-glucose pyrophosphorylase, which catalyzes the reaction between glucose-1-phosphate and uridine (B1682114) triphosphate (UTP) to form UDP-glucose and pyrophosphate. libretexts.org The subsequent hydrolysis of pyrophosphate drives this reaction forward. libretexts.org
The key enzyme in the elongation of the glycogen chain is glycogen synthase. wikipedia.org This enzyme facilitates the transfer of the glucose moiety from UDP-glucose to the non-reducing end of a pre-existing glycogen primer. wou.eduresearchgate.net Specifically, glycogen synthase catalyzes the formation of an α(1→4) glycosidic bond between the C1 of the incoming glucose from UDP-glucose and the C4 hydroxyl group of the terminal glucose residue on the glycogen chain, releasing UDP in the process. wikipedia.orgwou.edu This reaction is repeated numerous times to extend the linear chains of the glycogen molecule.
| Enzyme | Substrate(s) | Product(s) | Function in Glycogen Synthesis |
| UDP-glucose pyrophosphorylase | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate | Formation of the activated glucose donor. libretexts.org |
| Glycogen synthase | UDP-glucose, (1,4-α-D-glucosyl)n | UDP, (1,4-α-D-glucosyl)n+1 | Elongation of the glycogen chain by adding glucose units. wikipedia.org |
| Glycogenin | UDP-glucose | Glycogenin-glucose polymer | Creates a short primer for glycogen synthase to act upon. libretexts.orgresearchgate.net |
| Branching enzyme | Linear glycogen chain | Branched glycogen | Creates α(1→6) branch points in the glycogen molecule. wou.edu |
Regulation of Glycogen Synthesis by UDP-Glucose Availability
The rate of glycogen synthesis is intricately regulated, and the availability of UDP-glucose is a significant contributing factor. Glycogen synthase, the rate-limiting enzyme in this pathway, is highly specific for UDP-glucose as its substrate. numberanalytics.com The activity of glycogen synthase is influenced by the concentration of UDP-glucose. numberanalytics.com High levels of glucose lead to an increase in glucose-6-phosphate, which is then converted to glucose-1-phosphate, the precursor for UDP-glucose synthesis. youtube.com Consequently, an abundance of glucose promotes the production of UDP-glucose, thereby stimulating glycogen synthesis.
Contribution to Protein and Lipid Glycosylation Pathways
UDP-glucose is a central precursor for the synthesis of a wide variety of glycoconjugates, including glycoproteins and glycolipids. wikipedia.org It serves as the initial building block for the formation of other nucleotide sugars required in these complex biosynthetic pathways.
O-GlcNAcylation of Cytosolic and Nuclear Proteins: A Regulatory Post-Translational Modification
O-linked N-acetylglucosamine (O-GlcNAc) modification is a dynamic and reversible post-translational modification of serine and threonine residues of numerous cytosolic and nuclear proteins. researchgate.net This modification plays a critical regulatory role, analogous to phosphorylation, in a multitude of cellular processes. The donor for this modification is UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov While not directly UDP-glucose, the synthesis of UDP-GlcNAc is metabolically linked to UDP-glucose pathways, as glucose availability influences the levels of UDP-GlcNAc. researchgate.net The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), which is localized in the cytosol and nucleus. uconn.edu The dynamic nature of O-GlcNAcylation suggests a rapid response to cellular signaling and nutrient status, impacting protein function and stability.
N-Glycosylation Precursor Synthesis: Dolichol-Phosphate-Glucose Formation
N-linked glycosylation is a major form of protein modification where an oligosaccharide chain is attached to an asparagine residue. This process begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate (B84403) carrier. nih.gov UDP-glucose plays a crucial role in the final steps of this LLO assembly. After the initial core glycan is assembled from UDP-N-acetylglucosamine and GDP-mannose, three terminal glucose residues are added. These glucose units are transferred from dolichol-phosphate-glucose. youtube.com
The synthesis of dolichol-phosphate-glucose itself utilizes UDP-glucose as the glucose donor. An enzyme, UDP-glucose:dolichol-phosphate glucosyltransferase, catalyzes the transfer of glucose from UDP-glucose to dolichol phosphate. nih.gov This glucosylation of the LLO is essential for the quality control of protein folding in the ER. The monoglucosylated glycan acts as a signal for chaperone proteins like calnexin (B1179193) and calreticulin (B1178941) to bind and assist in the proper folding of the newly synthesized glycoprotein (B1211001). nih.gov
Glycosphingolipid and Glycoprotein Biosynthesis in Eukaryotic Systems
UDP-glucose is a fundamental precursor in the biosynthesis of glycosphingolipids and a variety of glycoproteins. wikipedia.orgyoutube.com For glycosphingolipid synthesis, the initial step involves the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by UDP-glucose:ceramide glucosyltransferase (UGCG). nih.gov This reaction forms glucosylceramide, which is the precursor for hundreds of different glycosphingolipids. nih.gov
Uridine 5'-diphosphoglucose in Plant Cell Wall Biosynthesis and Structure
The structural framework of plants, the cell wall, owes its existence and rigidity in large part to polysaccharides synthesized from UDP-Glucose. This molecule is the central precursor for the most abundant biopolymers on Earth, highlighting its indispensable role in plant life.
Role in Cellulose (B213188) and Hemicellulose Synthesis
UDP-Glucose is the direct and unequivocal precursor for the synthesis of cellulose in higher plants. nih.govyoutube.com The enzyme cellulose synthase, located at the plasma membrane, utilizes UDP-Glucose from the cytoplasm to polymerize long chains of β-(1→4)-glucan. oup.com These chains then self-assemble into crystalline microfibrils, which form the primary load-bearing component of the plant cell wall. oup.com Kinetic studies, including those tracing the flow of carbon from glucose to cellulose in developing cotton fibers, have firmly established UDP-Glucose as the substrate for this process. nih.govnih.gov
Furthermore, UDP-Glucose is a crucial starting compound for the biosynthesis of hemicelluloses, a diverse group of polysaccharides that cross-link cellulose microfibrils. frontiersin.orgmdpi.com The synthesis of hemicellulose backbones and side chains relies on a variety of nucleotide sugars, many of which are derived from UDP-Glucose through enzymatic conversions. mdpi.com For instance, UDP-glucuronic acid (UDP-GlcA) and UDP-xylose, both critical for hemicellulose structure, are synthesized from UDP-Glucose. frontiersin.org
Table 1: Key Enzymes in UDP-Glucose-Mediated Polysaccharide Synthesis
| Enzyme | Substrate(s) | Product(s) | Biological Role |
|---|---|---|---|
| Cellulose Synthase | UDP-Glucose | Cellulose [(1→4)-β-D-glucosyl]n+1 | Forms the primary structural component of plant cell walls. oup.com |
| Sucrose (B13894) Synthase (SuSy) | Sucrose, UDP | UDP-Glucose, Fructose (B13574) | Provides a channel for UDP-Glucose delivery to cellulose and callose synthases at the plasma membrane. youtube.comfrontiersin.org |
| UDP-Glc Pyrophosphorylase (UGPase) | Glucose-1-phosphate, UTP | UDP-Glucose, Pyrophosphate | A primary route for de novo UDP-Glucose synthesis in plant tissues. frontiersin.orgdxycdn.com |
| Hemicellulose Synthases (e.g., CslC) | UDP-Glucose, UDP-Xylose | Xyloglucan backbone | Synthesizes the backbone of specific hemicelluloses. youtube.com |
UDP-Glucose as a Precursor for Pectin (B1162225) and Lignin (B12514952) Glycosylation
The complex matrix of the plant cell wall also includes pectins and lignin, whose synthesis pathways are intricately linked to UDP-Glucose metabolism. UDP-Glucose is the precursor for UDP-galacturonic acid (UDP-GalA), the primary building block for the homogalacturonan backbone of pectin, one of the most abundant pectic polysaccharides. frontiersin.orgnih.gov It also gives rise to other sugar donors required for the synthesis of the branched pectin structures, rhamnogalacturonan I and II. frontiersin.org
In the case of lignin, a complex polymer of aromatic alcohols (monolignols), UDP-Glucose plays a crucial role in the glycosylation of these precursors. Enzymes known as UDP-glycosyltransferases (UGTs) use UDP-Glucose to attach a glucose molecule to monolignols like p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov This process forms monolignol glucosides such as coniferin (B30667) and syringin. nih.gov This glycosylation is thought to render the monolignols less cytotoxic and facilitate their transport and storage, for instance in the vacuole, before they are exported to the cell wall for polymerization into the final lignin structure. nih.gov While the direct regulatory link is still under investigation, modifying the expression of these UGTs can influence lignin deposition. nih.gov
Significance in Microbial Polysaccharide and Glycoconjugate Production
UDP-Glucose is a universally important molecule, and its role as a glycosyl donor extends to the microbial world, where it is fundamental for the synthesis of protective outer layers and structural components.
Bacterial Exopolysaccharide and Capsule Biosynthesis
Many bacteria envelop themselves in a layer of exopolysaccharides (EPS) or a more defined capsule, which serves as a protective barrier against environmental stress, host immune responses, and dehydration. The biosynthesis of these crucial structures is heavily dependent on UDP-Glucose. For example, in Streptococcus pneumoniae, UDP-Glucose is an essential precursor for the synthesis of the polysaccharide capsule, a critical virulence factor. The availability of UDP-Glucose, which can be influenced by the external carbon source, directly impacts the amount of capsule produced. Similarly, UDP-Glucose is the monomer donor for the synthesis of cellulose by some bacteria and is a precursor for other nucleotide sugars, like UDP-galactose, which are incorporated into diverse heteropolymeric exopolysaccharides such as succinoglycan.
Table 2: Examples of UDP-Glucose in Microbial Polysaccharide Synthesis
| Organism Type | Polysaccharide/Structure | Role of UDP-Glucose | Finding |
|---|---|---|---|
| Bacteria | Pneumococcal Capsule | Essential precursor for capsule subunits. | Capsule production is drastically reduced when bacteria are grown on carbon sources that limit UDP-Glucose synthesis. |
| Bacteria | Bacterial Cellulose | Direct substrate for polymerization by bacterial cellulose synthase. | The bcsA gene encodes the catalytic subunit that binds UDP-glucose for polymerization. |
| Bacteria | Exopolysaccharides (EPS) | Precursor for UDP-glucose and UDP-galactose incorporated into EPS. | The activity of UDP-glucose pyrophosphorylase is correlated with EPS synthesis in Lactobacillus casei. |
| Fungi | β-(1,3)-Glucan | Direct substrate for β-(1,3)-glucan synthase. | A key structural component of the fungal cell wall, essential for viability. |
| Fungi | α-1,3-Glucan | Direct substrate for α-1,3-glucan synthase. | An important component of the cell wall in fungi like Aspergillus nidulans. |
Fungal Cell Wall Glucan Synthesis
The fungal cell wall is a dynamic structure essential for maintaining cell shape, integrity, and mediating interactions with the environment. A major component of most fungal cell walls is glucan, and UDP-Glucose is the sole donor of glucose residues for its synthesis. Specifically, the enzyme β-(1,3)-glucan synthase, a multi-subunit complex located in the plasma membrane, catalyzes the polymerization of glucose from UDP-Glucose into long β-(1,3)-glucan chains. These chains form the primary scaffold of the cell wall. In addition to β-glucans, fungi like Aspergillus nidulans also synthesize α-1,3-glucan, a process that likewise uses UDP-Glucose as the activated sugar substrate.
Cellular Signaling and Stress Responses Mediated by UDP-Glucose Metabolism
Beyond its structural roles, UDP-Glucose and its metabolic pathways are deeply integrated into cellular signaling and responses to stress. In animals, extracellular UDP-Glucose is a well-established signaling molecule that acts as a potent agonist for the P2Y14 receptor, a G-protein coupled receptor found on immune and epithelial cells. Activation of this receptor by UDP-Glucose can trigger inflammatory responses, such as the recruitment of neutrophils. Furthermore, extracellular UDP-Glucose has been shown to induce oxidative stress and a respiratory burst in neutrophils, which are critical components of the innate immune response.
In plants, an emerging body of evidence suggests that UDP-Glucose may also function as an extracellular signaling molecule, potentially as a Damage-Associated Molecular Pattern (DAMP). frontiersin.orgdxycdn.com Excessive accumulation or exogenous application of UDP-Glucose can induce programmed cell death, a key defense mechanism against pathogens. dxycdn.com The metabolism of UDP-Glucose is also linked to stress responses through the hexosamine biosynthetic pathway. This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), the donor for a post-translational modification called O-GlcNAcylation. Global levels of O-GlcNAcylation change rapidly in response to various cellular stressors, modulating protein function and protecting cells from damage.
Integration with Nutrient Sensing and Energy Status
Uridine 5'-diphosphoglucose is centrally positioned within the cell's metabolic network, linking carbohydrate availability to energy status and growth signaling pathways. Its levels can influence key energy-sensing kinases that govern cellular metabolism.
In mammalian cells, the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis, is influenced by the availability of UDP-glucose. nih.govcellsignal.com Activation of AMPK, which occurs during low energy states (high AMP/ATP ratio), leads to a decrease in the intracellular levels of UDP-glucose. nih.gov This reduction is part of a broader metabolic shift orchestrated by AMPK to inhibit ATP-consuming biosynthetic processes, such as the synthesis of glucosylceramide, which uses UDP-glucose as a glucose donor. nih.gov AMPK activation promotes pathways that generate ATP, like fatty acid oxidation, and suppresses those that consume it, including lipid and protein synthesis. cellsignal.comyoutube.com Although AMPK can inhibit glycogen synthase, the enzyme responsible for converting UDP-glucose into glycogen, this inhibition can be overridden by high levels of glucose-6-phosphate, demonstrating a complex interplay of metabolic signals. nih.gov
In plants, the Target of Rapamycin (TOR) kinase is a central regulator that integrates signals from nutrients, energy, and hormones to control growth and metabolism. nih.govucsf.edu Glucose-TOR signaling is crucial for activating and sustaining the growth of plant organs, such as roots and leaves. nih.govharvard.edu The synthesis of UDP-glucose is an integral part of the metabolic network that fuels these TOR-dependent growth processes. While direct sensing of UDP-glucose by the TOR pathway is still under investigation, the flux through UDP-glucose synthesizing pathways is tightly correlated with growth signals. nih.govfrontiersin.org For instance, genes involved in UDP-glucose production are often upregulated in plants with increased biomass accumulation. nih.govfrontiersin.org Conversely, alterations in the levels of UDP-glucose can lead to imbalances in other metabolites known to be involved in sugar signaling, potentially affecting TOR activity indirectly. nih.govfrontiersin.org
The intricate relationship between UDP-glucose levels and these primary energy-sensing pathways highlights its role as more than just a metabolite, acting as a critical indicator of the cell's anabolic potential.
| Signaling Pathway | Organism/System | Interaction with UDP-Glucose | Outcome |
| AMP-activated protein kinase (AMPK) | Mammalian cells | AMPK activation leads to a decrease in intracellular UDP-glucose levels. nih.gov | Inhibition of ATP-consuming biosynthetic pathways, such as glucosylceramide synthesis. nih.gov |
| Target of Rapamycin (TOR) | Plants | Glucose-TOR signaling is linked to metabolic pathways involving UDP-glucose to promote growth. nih.govharvard.edu | Activation of cell proliferation and growth in various plant organs. nih.gov |
Role in Osmotic Stress and Drought Tolerance Mechanisms (e.g., in plants)
In plants, Uridine 5'-diphosphoglucose is a crucial player in the adaptation to environmental stresses like drought and high salinity. Its role is multifaceted, involving the synthesis of protective compounds and the modification of cellular structures.
One of the primary mechanisms by which plants combat osmotic stress is through the accumulation of compatible solutes, or osmolytes, which help maintain cellular turgor and protect macromolecules. nih.gov UDP-glucose is a direct precursor for the synthesis of trehalose (B1683222), a non-reducing disaccharide that is a potent osmoprotectant. nih.govnih.govresearchgate.net The biosynthesis of trehalose involves two steps: trehalose-6-phosphate (B3052756) synthase (TPS) uses UDP-glucose and glucose-6-phosphate to create trehalose-6-phosphate, which is then converted to trehalose. nih.govnih.govmdpi.com Increased accumulation of trehalose has been shown to enhance drought tolerance in various plants, including rice, by improving water status, modulating photosynthesis, and balancing reactive oxygen species (ROS). nih.govnih.gov
Furthermore, UDP-glucose is the essential substrate for UDP-glycosyltransferases (UGTs), a large family of enzymes that play a vital role in plant stress responses. uni-muenchen.denih.govnih.gov These enzymes catalyze the transfer of a glucose molecule from UDP-glucose to a wide array of acceptor molecules, including hormones, secondary metabolites, and xenobiotics. nih.govmdpi.com This glycosylation can alter the solubility, stability, and biological activity of these compounds, which is critical for detoxification and signaling during stress. nih.gov Under drought and salt stress, the expression of many UGT genes is significantly altered, indicating their importance in the stress response. nih.govmdpi.com
UDP-glucose is also fundamental for the synthesis of cell wall polysaccharides such as cellulose and hemicelluloses. researchgate.netnih.gov During drought stress, plants often remodel their cell walls to adjust their mechanical properties and reduce water loss. The availability of UDP-glucose is therefore critical for these adaptive changes in cell wall composition and structure. The interconversion of UDP-glucose to other nucleotide sugars, such as UDP-galactose, is also essential for the synthesis of various cell wall components that contribute to stress tolerance. nih.gov
| Mechanism | Role of UDP-Glucose | Effect on Plant | Key Enzymes Involved |
| Osmolyte Synthesis | Precursor for trehalose biosynthesis. nih.govnih.govmdpi.com | Enhanced osmotic adjustment, protection of cellular structures, and improved water retention under drought. nih.govnih.govresearchgate.net | Trehalose-6-phosphate synthase (TPS) nih.govmdpi.com |
| Glycosylation | Glucose donor for UDP-glycosyltransferases (UGTs). uni-muenchen.denih.gov | Detoxification, regulation of hormone homeostasis, and production of stress-related secondary metabolites. nih.govmdpi.com | UDP-glycosyltransferases (UGTs) nih.govmdpi.com |
| Cell Wall Modification | Precursor for cellulose and other polysaccharide synthesis. researchgate.netnih.gov | Remodeling of the cell wall to adapt to water deficit and maintain structural integrity. nih.govresearchgate.net | Cellulose synthase, UDP-glucose 4-epimerase nih.gov |
Regulatory Mechanisms of Uridine 5 Diphosphoglucose Homeostasis
Transcriptional and Translational Control of Enzymes in UDP-Glucose Metabolism
The expression of genes encoding enzymes in the UDP-glucose metabolic pathway is a critical point of regulation, allowing the cell to adapt to changing developmental and environmental conditions.
The primary enzyme responsible for UDP-glucose synthesis is UDP-glucose pyrophosphorylase (UGPase), which catalyzes the reversible reaction between glucose-1-phosphate (Glc-1-P) and UTP to form UDP-glucose and pyrophosphate (PPi). nih.govunc.edu In plants like Arabidopsis, the UGP gene is subject to significant transcriptional regulation. nih.gov Studies have shown that the expression of UGP can be strongly upregulated by sucrose (B13894). nih.govfrontiersin.org This regulation is thought to be a mechanism to support sucrose synthesis, a major use of UDP-glucose in plants. nih.govunc.edu
Glycosyltransferases (UGTs) are a large family of enzymes that utilize UDP-glucose as a donor substrate to glycosylate a wide array of acceptor molecules, including flavonoids, terpenoids, and hormones. nih.govnih.gov The expression of UGT genes is highly regulated and often tissue-specific and inducible by various stimuli. For instance, in Arabidopsis thaliana, the expression of specific UGT genes is modulated by light intensity and temperature to regulate auxin homeostasis. nih.gov In Chinese bayberry (Morella rubra), the expression of different MrUGT genes varies across different tissues and is induced by UV-B light, correlating with the accumulation of specific flavonoid glycosides. nih.gov
The coordinated expression of UGPase and UGT genes is crucial for maintaining metabolic flux. For example, overexpression of a UGPase gene in Populus led to changes in both primary and secondary metabolism, affecting the levels of sugars, starch, and phenolic compounds. researchgate.net
The expression of genes involved in UDP-glucose metabolism is responsive to a variety of environmental and metabolic signals, ensuring that UDP-glucose levels are adjusted to meet cellular demands. nih.gov
Metabolic Cues:
Sucrose: As mentioned, sucrose is a potent inducer of UGPase gene expression in plants. nih.govfrontiersin.orgdiva-portal.org This suggests a feed-forward regulatory loop where the product of a pathway utilizing UDP-glucose stimulates its own synthesis.
Phosphate (B84403) (Pi) Deficiency: In Arabidopsis, phosphorus deficiency strongly upregulates the expression of UGPase. nih.govdiva-portal.org This response is thought to be a mechanism to increase the availability of Pi, as the pyrophosphate (PPi) released during the UGPase reaction can be hydrolyzed to Pi. nih.govunc.edu
Environmental Cues:
Light: Light exposure has been shown to up-regulate UGPase expression in Arabidopsis leaves, likely mediated by the sucrose produced during photosynthesis. nih.govdiva-portal.org
Temperature: Low temperatures have been observed to increase UGPase transcript levels in potato tubers and Arabidopsis leaves. nih.govunc.edu This may be related to the phenomenon of "cold-sweetening" where sugars accumulate in response to cold stress. nih.gov
Stress Conditions: Various stresses, including drought, flooding, and heavy metal exposure, can modulate the expression of UGPase and other related genes. nih.govnih.gov For instance, drought and flooding were found to down-regulate UGPase in Arabidopsis. nih.gov In rice, a UDP-glucosyltransferase, GSA1, is involved in redirecting metabolic flux from lignin (B12514952) to flavonoid biosynthesis under abiotic stress, enhancing stress tolerance. nih.gov
The following table summarizes the influence of various cues on the gene expression of key enzymes in UDP-glucose metabolism.
| Regulatory Cue | Target Gene/Enzyme | Organism/Tissue | Observed Effect on Expression | Reference(s) |
| Sucrose | UGPase | Arabidopsis leaves, Potato tubers | Up-regulation | nih.govdiva-portal.org |
| Phosphate Deficiency | UGPase | Arabidopsis | Up-regulation | nih.govdiva-portal.org |
| Light | UGPase | Arabidopsis leaves | Up-regulation | nih.govdiva-portal.org |
| Low Temperature | UGPase | Potato tubers, Arabidopsis leaves | Up-regulation | nih.govunc.edu |
| Drought/Flooding | UGPase | Arabidopsis | Down-regulation | nih.gov |
| UV-B Light | MrUGT | Chinese bayberry fruit | Up-regulation | nih.gov |
Allosteric Regulation and Post-Translational Modifications of UDP-Glucose Metabolizing Enzymes
In addition to transcriptional control, the activity of enzymes in the UDP-glucose pathway is rapidly modulated by allosteric effectors and post-translational modifications. This allows for fine-tuning of metabolic flux in response to immediate cellular needs.
Allosteric regulation provides a rapid mechanism for controlling enzyme activity. In the context of UDP-glucose metabolism, the product of the UGPase reaction, UDP-glucose, acts as a feedback inhibitor of the enzyme. numberanalytics.com Conversely, the substrate, glucose-1-phosphate, can act as an allosteric activator. numberanalytics.com This ensures that the rate of UDP-glucose synthesis is matched to its rate of consumption, preventing wasteful accumulation.
While prokaryotic UGPases are generally considered non-regulated enzymes, research has shown that it is possible to engineer allosteric regulation into them. nih.gov For example, a chimeric UGPase created by fusing the C-terminal domain of the allosterically regulated E. coli ADP-glucose pyrophosphorylase to the Streptococcus mutans UGPase resulted in a hybrid enzyme that was activated by 3-phosphoglycerate, fructose-1,6-bisphosphate, and pyruvate. nih.govnih.gov
UDP-glucose dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronate, is also subject to feedback inhibition by its product, UDP-glucuronate, and by NADH. nih.gov This regulation is crucial for controlling the flux of UDP-glucose into pathways for proteoglycan and hyaluronan synthesis. nih.gov
Post-translational modifications (PTMs) add another layer of complexity and control to the regulation of UDP-glucose metabolizing enzymes.
Phosphorylation: In yeast, UGPase activity is regulated by phosphorylation via a Ser/Thr kinase, with the phosphorylated form exhibiting lower activity. nih.gov A similar observation was made for spinach UGPase, where phosphorylation efficiency was also modulated by its binding to a 14-3-3 protein. nih.gov The regulation of UGPase gene expression by sucrose in Arabidopsis is sensitive to okadaic acid, an inhibitor of protein phosphatases, suggesting that a phosphoprotein is involved in the signaling pathway. nih.gov
O-Glycosylation: Mammalian UGPase undergoes O-glycosylation, although the precise functional significance of this modification is not fully understood. nih.govwikipedia.org In rice, cold stress has been shown to decrease the N-glycosylation of UGPase, which is thought to alter its activity. wikipedia.org
Oligomerization: The quaternary structure of UGPase can also influence its activity. In plants, UGPase is typically active as a monomer, and oligomerization may represent a sequestered, inactive form of the enzyme. wikipedia.orgacs.org In contrast, human UGPase is active as an octamer. mdpi.comwikipedia.org
Redox Modulation: Recent studies have shown that the activity of plant UGPases can be reversibly modulated by redox status. mdpi.comnih.gov Oxidation of the enzyme, for instance by hydrogen peroxide, leads to a decrease in activity, which can be restored by reducing agents like dithiothreitol. mdpi.comnih.gov This suggests a link between cellular redox state and UDP-glucose metabolism.
Substrate Availability and Flux Control in UDP-Glucose Pathways
The concept of metabolic flux control highlights that the rate-limiting step in a pathway can shift depending on cellular conditions. While UGPase has high activity in plant extracts, there is evidence to suggest that it may be a rate-limiting step in vivo under certain conditions. nih.gov The availability of UDP-glucose is also a key determinant of the flux through downstream pathways. For instance, the hexosamine biosynthesis pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc) for protein glycosylation, branches off from glycolysis and is sensitive to the availability of glucose and other precursors. nih.govnih.gov The flux through the HBP can, in turn, regulate signaling pathways by modulating the glycosylation of key proteins like growth factor receptors. nih.gov
The transport of UDP-sugars into organelles like the endoplasmic reticulum and Golgi apparatus, where many glycosylation reactions occur, is another critical point of control. nih.gov This transport is mediated by nucleotide sugar transporters (NSTs) and can influence the availability of UDP-glucose and its derivatives for specific biosynthetic processes. nih.gov
Interplay with Glucose Transport and Glucose-1-phosphate Pool Regulation
The homeostasis of UDP-glucose is intrinsically linked to the upstream availability of its glucose-derived precursor, glucose-1-phosphate (G1P). The cellular G1P pool is, in turn, dependent on the transport of glucose into the cell and its subsequent phosphorylation.
Upon entry into the cell, glucose is phosphorylated by hexokinase (or glucokinase in the liver) to glucose-6-phosphate (G6P). youtube.comyoutube.com This initial step effectively traps glucose within the cell. G6P stands at a critical metabolic juncture, able to enter glycolysis, the pentose (B10789219) phosphate pathway, or be converted to G1P by the enzyme phosphoglucomutase (PGM). youtube.comnih.gov The reaction catalyzed by PGM is reversible, allowing the G6P and G1P pools to be in rapid equilibrium. youtube.com Therefore, any fluctuation in glucose uptake and G6P levels directly influences the availability of G1P for UDP-glucose synthesis.
The synthesis of UDP-glucose via UGPase is regulated by the availability of its substrates, UTP and G1P. acs.orgyoutube.com An increase in the intracellular glucose concentration leads to a rise in G6P and subsequently G1P, promoting the forward reaction of UGPase. youtube.com Conversely, conditions of glucose starvation or hypoxia can lead to a reduction in the cellular UDP-glucose level. nih.gov
Furthermore, the activity of UGPase is subject to product inhibition. High levels of UDP-glucose can act as a feedback inhibitor, slowing down its own synthesis. wikipedia.orgnumberanalytics.com This provides a direct mechanism to maintain homeostasis by preventing excessive accumulation of UDP-glucose. The immediate hydrolysis of the other product, pyrophosphate (PPi), by inorganic pyrophosphatase makes the synthesis of UDP-glucose effectively irreversible in vivo, driving the reaction forward. aklectures.comyoutube.com In some organisms, UGPase is also subject to allosteric regulation; for instance, glucose-6-phosphate can act as an allosteric activator, enhancing the enzyme's affinity for G1P. numberanalytics.com
| Enzyme | Reaction Catalyzed | Regulatory Role | Reference |
|---|---|---|---|
| Hexokinase/Glucokinase | Glucose + ATP → Glucose-6-phosphate + ADP | Controls the initial entry of glucose into metabolic pathways. | youtube.comyoutube.com |
| Phosphoglucomutase (PGM) | Glucose-6-phosphate ↔ Glucose-1-phosphate | Regulates the size of the G1P pool available for UGPase. | youtube.comnih.gov |
| UDP-Glucose Pyrophosphorylase (UGPase) | Glucose-1-phosphate + UTP ↔ UDP-glucose + PPi | Central enzyme for UDP-glucose synthesis; regulated by substrate availability and product inhibition. | wikipedia.orgnih.govnumberanalytics.com |
| Inorganic Pyrophosphatase | PPi + H₂O → 2 Pi | Drives the UGPase reaction in the direction of UDP-glucose synthesis by removing a product. | aklectures.comyoutube.com |
Metabolic Channeling and Substrate Compartmentation
Metabolic channeling and substrate compartmentation are crucial strategies employed by cells to regulate metabolic flux, increase efficiency, and protect intermediates from degradation or competing reactions. In the context of UDP-glucose homeostasis, these mechanisms ensure that the nucleotide sugar is delivered to specific pathways and cellular locations where it is needed.
Metabolic Channeling: This refers to the direct transfer of intermediates between sequential enzymes in a metabolic pathway, which may be organized into multi-enzyme complexes. This prevents the diffusion of the intermediate into the bulk cytosol. There is evidence for metabolic channeling in UDP-sugar biosynthesis, where the close proximity of enzymes like UGPase and downstream enzymes, such as glycogen (B147801) synthase or UDP-glucose dehydrogenase (UGDH), could facilitate the efficient use of newly synthesized UDP-glucose. researchgate.net For example, engineering efforts to increase UDP-glucose availability have benefited from blocking competing pathways, which effectively channels the carbon flux towards the desired product. researchgate.net
Substrate Compartmentation: UDP-glucose is synthesized predominantly in the cytoplasm. wikipedia.org However, many of its key functions, such as the glycosylation of proteins and lipids, occur within the lumen of the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govnih.gov Since the membranes of these organelles are impermeable to charged nucleotide sugars, specific nucleotide sugar transporters (NSTs) are required to move UDP-glucose from the cytosol into these compartments. nih.govnih.govnih.gov
This transport process is a key regulatory point. The expression and activity of these transporters can control the amount of UDP-glucose available to the glycosyltransferases within the ER and Golgi. nih.govnih.gov For instance, studies in Saccharomyces cerevisiae and mammalian cells have demonstrated the existence of specific transporters that mediate the uptake of UDP-glucose into the ER lumen. nih.govnih.gov This transport is saturable and specific, with defined kinetic properties (an apparent Km for UDP-glucose of approximately 4.6-46 μM). nih.govnih.gov Within the Golgi, UDP-glucose is transported into the lumen, where its glucose moiety is transferred to growing polysaccharide chains. The resulting UDP is then hydrolyzed to UMP, which is exchanged for cytosolic UDP-glucose via an antiporter mechanism, thus facilitating a continuous supply of the substrate. nih.gov This compartmentation ensures that UDP-glucose is specifically available for glycosylation reactions while being separated from other cytosolic processes.
Spatial and Temporal Regulation of UDP-Glucose Metabolism in Cellular Compartments
The metabolism of UDP-glucose is precisely regulated in both space and time to coordinate with the diverse physiological needs of the cell, from energy storage to extracellular matrix formation.
Spatial Regulation: The subcellular localization of enzymes and transporters dictates where UDP-glucose is synthesized and consumed.
Cytosol: This is the primary site of UDP-glucose synthesis by UGPase. wikipedia.org In the cytosol, UDP-glucose can be utilized for glycogen synthesis by glycogen synthase or converted to UDP-glucuronic acid by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH). youtube.comnih.gov UDP-glucuronic acid is a precursor for proteoglycans and for detoxification reactions. nih.govnih.gov
Endoplasmic Reticulum (ER): UDP-glucose is transported into the ER lumen, where it serves as the glucose donor for the glucosylation of N-linked glycans on newly synthesized proteins. This process is part of the quality control cycle for protein folding. nih.govnih.gov A deficiency in cellular UDP-glucose can trigger the overexpression of ER-resident chaperones, indicating its importance in ER homeostasis. nih.gov
Golgi Apparatus: Following transport into the Golgi, UDP-glucose is a substrate for glycosyltransferases involved in the synthesis of proteoglycans and other complex glycans. nih.govnih.gov The availability of UDP-glucose within the Golgi, controlled by specific transporters, is essential for these biosynthetic pathways. nih.gov
Plasma Membrane: In plants and some other organisms, UDP-glucose is a direct precursor for the synthesis of molecules like cellulose (B213188) and hyaluronan at the plasma membrane. nih.gov
Nucleus: While primarily cytosolic, some enzymes of UDP-glucose metabolism have been observed in the nucleus. O-GlcNAc transferase (OGT), which uses the UDP-glucose-derived nucleotide sugar UDP-N-acetylglucosamine, modifies numerous nuclear and cytosolic proteins, including components of the nuclear pore complex, thereby regulating processes like mRNA export. pnas.org
| Cellular Compartment | Key Process Involving UDP-Glucose | Key Enzymes/Transporters | Reference |
|---|---|---|---|
| Cytosol | Synthesis of UDP-Glucose; Glycogen synthesis; Synthesis of UDP-glucuronic acid | UGPase, Glycogen Synthase, UGDH | wikipedia.orgyoutube.comnih.gov |
| Endoplasmic Reticulum | Glucosylation of N-linked glycans (protein quality control) | UDP-glucose Transporters, Glucosyltransferases | nih.govnih.govnih.gov |
| Golgi Apparatus | Synthesis of proteoglycans and complex glycans | Nucleotide Sugar Transporters (NSTs), Glycosyltransferases | nih.govnih.gov |
| Nucleus | Indirect role via UDP-GlcNAc in O-GlcNAcylation of nuclear proteins | O-GlcNAc Transferase (OGT) | pnas.org |
Temporal Regulation: The production and consumption of UDP-glucose are also controlled over time, often in response to developmental cues, environmental signals, or the cell cycle. For example, the expression of UGDH, which commits UDP-glucose to the proteoglycan pathway, is dynamically regulated in a tissue-specific and temporal manner. nih.gov In plants, UGPase expression and activity are regulated by signals such as light, sucrose concentration, and cold stress, aligning UDP-glucose production with metabolic status and environmental conditions. wikipedia.orgnih.gov Furthermore, studies in plants have suggested that UDP-glucose may itself act as a signaling molecule, where excessive accumulation can induce programmed cell death, highlighting the critical need for tight temporal control over its concentration. nih.gov
Studies in Microbial Model Systems
Microbial models have been instrumental in elucidating the fundamental roles of UDP-glucose in cellular metabolism and pathogenesis.
The budding yeast, Saccharomyces cerevisiae, serves as a powerful eukaryotic model to study conserved metabolic pathways, including those involving UDP-glucose. In yeast, UDP-glucose is a direct precursor for the synthesis of glycogen, a primary storage carbohydrate medchemexpress.commedchemexpress.com. The enzyme UDP-glucose pyrophosphorylase (UGP1 in yeast) catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP . This reaction is a critical control point in directing glucose flux towards storage.
Furthermore, UDP-glucose is essential for protein glycosylation, a post-translational modification crucial for protein folding, stability, and function . While yeast lacks the specific glucosyltransferase involved in the quality control of glycoprotein (B1211001) folding found in higher eukaryotes, it possesses the necessary machinery to transport UDP-glucose into the endoplasmic reticulum (ER) lumen nih.govnih.gov. This transport is a prerequisite for certain glycosylation events and the synthesis of other nucleotide sugars within the secretory pathway nih.govnih.gov. Studies involving engineered yeast strains have demonstrated the feasibility of manipulating UDP-glucose metabolism to produce a variety of nucleotide sugars for biotechnological applications, highlighting its central role as a metabolic hub nih.govnih.gov. The release of UDP-glucose from yeast cells also suggests a potential role in cell-to-cell signaling, a phenomenon that is being explored using yeast as a model system nih.govnih.gov.
Table 1: Key Research Findings on UDP-Glucose in Saccharomyces cerevisiae
| Research Area | Key Findings | References |
|---|---|---|
| Glycogen Synthesis | UDP-glucose is the direct precursor for glycogen, synthesized by UDP-glucose pyrophosphorylase (UGP1). | medchemexpress.commedchemexpress.com |
| Protein Glycosylation | Essential for glycosylation reactions; transported into the ER lumen to serve as a substrate for glycosyltransferases. | nih.govnih.gov |
| Metabolic Engineering | Yeast can be engineered to produce various non-native UDP-sugars from UDP-glucose for biotechnological purposes. | nih.govnih.gov |
| Cell Signaling | Yeast releases UDP-glucose, suggesting a role in extracellular signaling, similar to purinergic signaling in mammals. | nih.govnih.gov |
In bacterial pathogens, UDP-glucose is a critical building block for the synthesis of various cell surface components that are essential for virulence. These include lipopolysaccharides (LPS), capsular polysaccharides (CPS), and exopolysaccharides that form biofilms medchemexpress.comnih.govnih.govnih.gov. The enzyme responsible for UDP-glucose synthesis in most bacteria is UDP-glucose pyrophosphorylase, encoded by the galU gene nih.gov.
Disruption of UDP-glucose biosynthesis has profound effects on bacterial pathogenicity. For instance, in Pseudomonas aeruginosa, a UGP-deficient mutant exhibits a truncated LPS core, lacks the O-antigen, and shows severely reduced virulence in models of lung infection nih.govnih.govnih.gov. Similarly, in Streptococcus pneumoniae, the galU gene is crucial for the production of the polysaccharide capsule, a major virulence factor that protects the bacterium from the host immune system nih.govresearchgate.net. Inhibition of the UGPase in S. pneumoniae leads to a significant decrease in adherence to host cells and an increase in phagocytosis nih.gov. The central role of UDP-glucose in producing these virulence factors makes the enzymes involved in its biosynthesis, particularly UGPase, attractive targets for the development of novel antimicrobial agents nih.govnih.gov.
Table 2: Role of UDP-Glucose in Virulence of Bacterial Pathogens
| Bacterial Pathogen | Virulence Factor(s) Dependent on UDP-Glucose | Impact of UDP-Glucose Dysregulation | References |
|---|---|---|---|
| Pseudomonas aeruginosa | Lipopolysaccharide (LPS), Alginate (biofilm) | Truncated LPS core, loss of O-antigen, reduced cytotoxicity and virulence. | nih.govnih.govnih.gov |
| Streptococcus pneumoniae | Capsular Polysaccharide (CPS) | Acapsular phenotype, reduced adherence, increased susceptibility to phagocytosis. | nih.govresearchgate.net |
| Vibrio cholerae | Lipopolysaccharide (LPS) | Altered core oligosaccharide, defects in colonization and biofilm formation. | nih.gov |
| Klebsiella pneumoniae | Capsular Polysaccharide (CPS) | Reduced capsule formation, attenuated virulence. | nih.gov |
Research in Plant Model Organisms
The plant model organism Arabidopsis thaliana has been pivotal in understanding the multifaceted roles of UDP-glucose in plant growth, development, and adaptation to environmental stresses.
UDP-glucose is the primary precursor for the synthesis of cellulose and callose, the two most abundant polysaccharides in the plant cell wall nih.gov. In Arabidopsis, two genes, AtUGP1 and AtUGP2, encode UDP-glucose pyrophosphorylase, and they are functionally redundant. A double mutant lacking both genes exhibits severe dwarfism and male sterility, the latter being caused by the absence of callose deposition around developing microspores, which is critical for pollen viability nih.gov. This demonstrates the indispensability of a sufficient UDP-glucose supply for both vegetative growth and sexual reproduction.
Beyond its role in structural polysaccharides, UDP-glucose is a substrate for UDP-glycosyltransferases (UGTs), which are involved in the glycosylation of various molecules, including plant hormones. For example, the glycosylation of abscisic acid (ABA) by UGT75B1 modulates the plant's response to abiotic stresses like drought and salinity nih.gov. UDP-glucose is also utilized in the endoplasmic reticulum for the quality control of glycoproteins via the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which is implicated in plant responses to both biotic and abiotic stress nih.gov. Furthermore, a specific chloroplastic UGPase (UGP3) is dedicated to providing UDP-glucose for the synthesis of sulfolipids, essential components of photosynthetic membranes medchemexpress.comnih.gov. There is also growing evidence that UDP-glucose may function as an extracellular signal in plants, potentially involved in defense signaling researchgate.net.
However, the relationship is not always linear. Overexpression of a bacterial UGPase in hybrid poplar led to impaired growth, smaller leaves, and an accumulation of stress-related metabolites, despite an increase in cellulose content nih.gov. This suggests that an excess or imbalance of UDP-glucose can be detrimental, potentially triggering stress responses or creating metabolic bottlenecks. In fact, excessive accumulation of UDP-glucose has been shown to induce programmed cell death (PCD) in plant cells medchemexpress.comnih.gov. These findings underscore the importance of a finely tuned UDP-glucose pool for optimizing plant growth and productivity.
Table 3: Effects of Altered UDP-Glucose Metabolism on Plant Growth and Productivity
| Plant Model/Crop | Genetic Modification | Phenotypic Outcome | References |
|---|---|---|---|
| Arabidopsis thaliana | Double knockout of UGPase genes (atugp1/atugp2) | Severe dwarfism, reduced biomass, male sterility. | medchemexpress.comnih.gov |
| Tobacco (Nicotiana tabacum) | Overexpression of Sucrose Synthase and UGPase | Increased height, increased total biomass and cellulose yield. | nih.gov |
| Sugarcane | High biomass cultivars (natural variation) | Up-regulation of genes for UDP-glucose synthesis. | medchemexpress.comnih.gov |
| Hybrid Poplar | Overexpression of bacterial UGPase | Impaired growth rate, smaller leaves, increased cellulose, accumulation of stress metabolites. | nih.gov |
| Potato | Antisense downregulation of UGPase | Mixed results; some studies show no effect on carbohydrate metabolism, others show decreased sugar content. |
Investigation in Animal Models for Metabolic Dysregulation
In animal models, UDP-glucose metabolism is intricately linked to key metabolic processes, and its dysregulation is implicated in various pathological states, including metabolic disorders and cancer.
UDP-glucose is the essential precursor for glycogen synthesis, a critical process for maintaining glucose homeostasis. Studies in rat models have shown that in skeletal muscle, insulin (B600854) stimulation leads to a decrease in the intracellular concentration of UDP-glucose, suggesting that its synthesis by UDP-glucose pyrophosphorylase (UGPase) could be a rate-limiting step for insulin-mediated glycogen storage nih.gov. However, transgenic mice overexpressing UGPase in skeletal muscle, while having elevated UDP-glucose levels, did not show increased glycogen accumulation or improved glucose tolerance nih.gov. This indicates that while UDP-glucose availability is necessary, it is not the sole determinant of glycogen synthesis rates, which are also tightly controlled by enzymes like glycogen synthase.
The metabolism of UDP-glucose is also relevant to the pathophysiology of galactosemia. In mouse models deficient in galactose-1-phosphate uridylyltransferase (GALT), the enzyme UGPase can utilize galactose-1-phosphate to form UDP-galactose, providing an alternative pathway for galactose metabolism. However, this activity is significantly lower than its primary function and is insufficient to prevent the toxic accumulation of galactose metabolites nih.gov.
Furthermore, UDP-glucose serves as a precursor for the synthesis of UDP-N-acetylglucosamine, a key molecule in the hexosamine biosynthesis pathway. This pathway has been implicated in the development of insulin resistance, a hallmark of type 2 diabetes, in various animal models nih.gov. In the context of cancer, the enzyme UGP2, which synthesizes UDP-glucose, has been identified as critical for the growth of pancreatic cancer in mouse models. The loss of UGP2 impairs both glycogen synthesis and N-glycosylation of key signaling receptors, leading to decreased cancer cell survival, especially under low-glucose conditions nih.gov. Additionally, UDP-glucose can be released from cells and act as a signaling molecule by activating the P2Y14 receptor, which is involved in inflammatory responses, a process being investigated in animal models of tissue injury and inflammation medchemexpress.com.
Advanced Methodologies for Uridine 5 Diphosphoglucose Research
Quantitative and Qualitative Assessment in Biological Matrices
Accurate measurement of UDP-glucose in complex biological samples is fundamental to understanding its metabolic significance. springernature.com Various powerful techniques have been developed for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier technique for the sensitive and specific quantification of UDP-glucose within comprehensive metabolomics studies. sepscience.com This approach is particularly effective for analyzing highly polar compounds like nucleotide sugars, which are often challenging to retain and separate using standard chromatographic methods. portlandpress.com
Researchers have successfully employed various LC-MS platforms to measure UDP-glucose in diverse biological matrices, from plant cells to protozoan parasites. portlandpress.comnih.gov A common strategy involves separation on a porous graphitic carbon (PGC) column, which can resolve structurally similar sugar nucleotides, including stereoisomers like UDP-glucose and UDP-galactose. portlandpress.comnih.gov Another approach is hydrophilic interaction liquid chromatography (HILIC), which is also well-suited for polar analytes. nih.gov
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.gov For enhanced specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often used, operating in a multiple reaction monitoring (MRM) mode. This involves selecting the specific parent ion of UDP-glucose and monitoring for a characteristic fragment ion. nih.gov These methods have demonstrated high sensitivity, with limits of detection (LOD) reported in the nanomolar and even sub-nanomolar range. portlandpress.comnih.gov Sample preparation is a critical step, often involving chloroform-methanol-water extraction followed by solid-phase extraction (SPE) to purify UDP-sugars from the matrix and improve recovery rates, which can range from 80% to over 90%. nih.gov
Table 1: Example of LC-MS/MS Parameters for UDP-Glucose Analysis This table presents a representative set of parameters for the quantitative analysis of Uridine (B1682114) 5'-diphosphoglucose using a triple quadrupole mass spectrometer.
| Parameter | Value | Reference |
| Chromatography Column | Agilent NH₂ column (4.6 × 250 mm, 5 µm) | nih.gov |
| Ionization Mode | ESI- (Negative) | nih.gov |
| Parent Ion (m/z) | 564.8 | nih.gov |
| Daughter Ions (m/z) | 78.89 / 322.9 | nih.gov |
| Cone Voltage (V) | 100 | nih.gov |
| Collision Energy (eV) | 46 / 22 | nih.gov |
| Limit of Detection (LOD) | 0.50 ng·mL⁻¹ | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a high-resolution technique that can be used for carbohydrate analysis, but it presents unique challenges for non-volatile and thermally labile molecules like UDP-glucose. restek.comrestek.com Direct analysis is not feasible, necessitating a chemical modification step known as derivatization to increase the compound's volatility. restek.comrestek.com
Common derivatization methods for sugars include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and acetylation. restek.comrestek.com However, these methods can be complicated by the formation of multiple isomers from a single sugar, leading to complex chromatograms with several peaks for one analyte. restek.com To simplify this, an oximation step is often performed prior to silylation or acetylation, which reduces the number of derivative isomers to just two. restek.com
The analysis of a complex nucleotide sugar like UDP-glucose by GC-MS is particularly challenging. Even after derivatization with reagents like methoxyamine hydrochloride and N-Methyl-N-trifluoroacetamide (MSTFA), the resulting chromatogram can show a multitude of peaks, making it difficult to definitively identify the peak corresponding to UDP-glucose without established mass spectra for comparison. researchgate.net More advanced derivatization procedures, such as using trimethylsilyl-dithioacetal (TMSD), have been developed to produce a single derivative peak for each sugar, simplifying the chromatogram and improving quantification for a range of carbohydrates. mdpi.com
Enzymatic assays offer a highly specific and functional approach to quantify UDP-glucose or to study the kinetics of enzymes that utilize it as a substrate. nih.gov These assays can be designed as either endpoint or kinetic measurements and are often based on coupled enzyme reactions where the product of one reaction becomes the substrate for the next, ultimately leading to a measurable change, such as the production or consumption of NADH or NADPH, which can be monitored spectrophotometrically at 340 nm. sigmaaldrich.comtipbiosystems.com
For instance, UDP-glucose can be quantified by using it as a substrate for the enzyme UDP-glucose dehydrogenase, which catalyzes its oxidation to UDP-glucuronic acid while reducing NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the initial amount of UDP-glucose.
Conversely, the activity of an enzyme like Uridine-5'-diphosphoglucose Pyrophosphorylase can be determined by measuring the rate of UDP-glucose consumption. sigmaaldrich.com In a classic coupled assay, the product of the reverse reaction, glucose-1-phosphate, is converted to glucose-6-phosphate by phosphoglucomutase. Subsequently, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, producing NADPH. sigmaaldrich.com The rate of NADPH formation provides a direct measure of the enzyme's kinetic activity. sigmaaldrich.comresearchgate.net These methods are valuable for their specificity and ability to provide kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov
Table 2: Components of a Coupled Enzymatic Assay for Uridine-5'-diphosphoglucose Pyrophosphorylase This table outlines the typical reagents and their roles in a continuous spectrophotometric assay to determine enzyme kinetics.
| Component | Role in Assay | Reference |
| Uridine 5'-diphosphoglucose (UDPG) | Substrate for the primary enzyme | sigmaaldrich.com |
| Sodium Pyrophosphate | Co-substrate for the primary enzyme (reverse reaction) | sigmaaldrich.com |
| Uridine-5'-diphosphoglucose Pyrophosphorylase | Primary enzyme being assayed | sigmaaldrich.com |
| Phosphoglucomutase | Coupling enzyme 1: Converts Glucose-1-Phosphate to Glucose-6-Phosphate | sigmaaldrich.com |
| Glucose-6-Phosphate Dehydrogenase (G-6-PDH) | Coupling enzyme 2: Oxidizes Glucose-6-Phosphate | sigmaaldrich.com |
| β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP) | Co-substrate for G-6-PDH, reduced to NADPH | sigmaaldrich.com |
| Magnesium Chloride | Cofactor for the enzymes | sigmaaldrich.com |
| Tris HCl Buffer | Maintains optimal pH for the reaction | sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the quantification of UDP-glucose. nih.gov The presence of the uracil (B121893) nucleobase in the molecule provides a chromophore that absorbs UV light, typically around 260-262 nm, allowing for direct detection and quantification. nih.govsielc.com
Various HPLC separation modes can be employed. Anion-exchange chromatography is effective due to the negatively charged phosphate groups on the molecule. nih.gov Ion-pair reversed-phase HPLC is another common technique, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enabling its retention on a nonpolar stationary phase. nih.govsemanticscholar.org Mixed-mode chromatography, which combines two or more separation mechanisms like reversed-phase and ion-exchange, can also provide excellent resolution. sielc.comsielc.com
The sensitivity of HPLC-UV methods can be quite high, with detection limits in the picomole range, making it suitable for analyzing samples from various biological sources. nih.gov This technique is not only used for direct quantification of UDP-glucose but also as a component of coupled enzyme assays, where it separates and quantifies the UDP-glucose produced by the enzymatic reaction. nih.govresearchgate.net
Spectroscopic Techniques for Structural and Conformational Studies
Spectroscopic methods are indispensable for probing the three-dimensional structure and dynamic properties of UDP-glucose, providing insights that are crucial for understanding its interactions with enzymes and other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the detailed structural and conformational analysis of Uridine 5'-diphosphoglucose in solution. nih.govwikipedia.org Through a variety of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, researchers can determine the molecule's three-dimensional shape and how it changes in response to different environmental factors. nih.gov
Conformational studies have revealed that UDP-glucose adopts a predominantly extended conformation in solution, rather than a folded one. nih.gov The interaction with metal ions is particularly important for its structure. Divalent cations, such as Mg²⁺, preferentially bind to the phosphate oxygens, leading to a significant increase in the average length of the molecule. nih.gov This pre-organization of the molecule's shape by metal ions may be a critical aspect of its recognition and processing by enzymes. nih.gov Analysis of NMR parameters like coupling constants and Nuclear Overhauser Effects (NOEs) provides detailed information about torsional angles and the relative orientation of the uridine and glucose moieties. wikipedia.org
To overcome the inherent low sensitivity of ¹³C NMR and to trace metabolic pathways, isotopic labeling is frequently employed. oup.comsigmaaldrich.com By synthesizing UDP-glucose with ¹³C-enriched glucose, the sensitivity of the NMR experiment can be dramatically increased, allowing for the characterization of polysaccharides synthesized in vitro from the labeled precursor. oup.com Furthermore, feeding cells with stable isotope-labeled precursors like [U-¹³C]glucose allows for the tracking of these labels as they are incorporated into the hepatic UDP-glucose pool. nih.gov Analysis of the resulting ¹³C isotopomers (molecules differing only in their isotopic composition) by ¹³C NMR provides a quantitative measure of metabolic fluxes through different pathways, such as the direct and indirect pathways of glycogen (B147801) synthesis. nih.gov
Circular Dichroism Spectroscopy for Ligand-Induced Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the structural properties of chiral molecules, such as proteins. nih.govyoutube.com This method measures the differential absorption of left and right-circularly polarized light, providing information about the secondary and tertiary structures of proteins. nih.govmdpi.com In the context of Uridine 5'-diphosphoglucose (UDP-glucose) research, CD spectroscopy is particularly valuable for detecting conformational changes in enzymes upon binding to their substrate, UDP-glucose, or other ligands. nih.govresearchgate.net
When a ligand like UDP-glucose binds to an enzyme, it can induce changes in the protein's conformation. researchgate.net These structural alterations, even if subtle, can often be detected as changes in the CD spectrum. mdpi.com For instance, the binding of UDP-glucose and a required cofactor like Mn²⁺ to a glucosyltransferase can cause a significant conformational change, shifting the enzyme from an "open" to a "closed" state, which is a critical step in the catalytic cycle. researchgate.net
The CD signal can be monitored in two main regions:
Far-UV region (below 250 nm): Changes in this region are indicative of alterations in the protein's secondary structure, such as the relative content of alpha-helices, beta-sheets, and random coils. youtube.com
Near-UV region (250-300 nm): Signals in this region arise from the chiral environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine). Changes here reflect perturbations in the tertiary structure of the protein, often occurring directly within or near the ligand-binding site. nih.gov
Furthermore, if the ligand itself is achiral but becomes chirally perturbed upon binding to the protein, it can give rise to an "induced CD" (ICD) signal. nih.gov This ICD spectrum is a direct reporter on the binding event. nih.gov By titrating the protein with increasing concentrations of the ligand and monitoring the change in the CD or ICD signal, researchers can determine key binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of the ligand for the enzyme. nih.gov
Molecular Biology and Genetic Engineering Approaches
To understand the physiological roles of the UDP-glucose pathway, researchers employ genetic engineering techniques in model organisms to alter the expression of key enzymes. These strategies include gene knockout (complete removal of gene function), knockdown (partial reduction of gene expression), and overexpression (increased gene expression). wjgnet.com
Gene knockout studies, where a specific gene is inactivated, have been instrumental in revealing the essential functions of enzymes in the UDP-glucose pathway. For example, knocking out the gene for UDP-glucose 6-dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronic acid, in breast cancer cells was shown to impair cell migration and significantly reduce metastatic capacity in mice. biorxiv.orgnih.govresearchgate.net This demonstrates the critical role of this metabolic step in cancer progression. biorxiv.orgnih.gov Similarly, creating knockout models for UDP-glucose pyrophosphorylase (UGPase) in plants like Arabidopsis has revealed its importance in processes ranging from pollen development to stress responses. nih.gov
Gene overexpression involves introducing additional copies of a gene to increase the amount of the corresponding enzyme. In studies using hybrid poplar trees, overexpressing a bacterial UGPase led to significant metabolic shifts, including increased levels of cellulose (B213188) and starch, but also resulted in impaired growth and the activation of stress-response pathways. oup.comnih.gov In another study, overexpressing UGPase in mouse skeletal muscle successfully increased the levels of UDP-glucose but did not, however, increase glycogen synthesis, indicating that UGPase activity is not the rate-limiting step for glycogen production in that context. nih.gov
These genetic manipulation techniques provide powerful in vivo systems to dissect the function of UDP-glucose metabolism and its impact on complex biological processes.
Table 1: Examples of Genetic Manipulation Studies in UDP-Glucose Pathways
| Strategy | Gene/Enzyme | Model Organism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Knockout | UDP-glucose 6-dehydrogenase (UGDH) | Mouse (breast cancer cells) | Impaired cell migration, decreased in vivo metastasis, slightly increased UDP-glucose levels. | biorxiv.orgnih.gov |
| Overexpression | UDP-glucose pyrophosphorylase (UGPase) | Mouse (skeletal muscle) | Increased UGPase activity and UDP-glucose levels; no effect on glycogen synthesis or glucose tolerance. | nih.gov |
| Overexpression | UDP-glucose pyrophosphorylase (UGPase) | Hybrid Poplar (Populus alba x grandidentata) | Impaired growth rates, increased soluble sugars, starch, and cellulose; decreased lignin (B12514952). | oup.comnih.gov |
This table is interactive. You can sort and filter the data.
The advent of CRISPR/Cas9 technology has revolutionized the field of functional genomics, providing a highly precise and efficient tool for genome editing. youtube.com This system can be programmed to target and modify virtually any gene in the genome, allowing researchers to dissect metabolic pathways with unprecedented accuracy. nih.gov In the study of UDP-glucose metabolism, CRISPR/Cas9 is used to create specific gene knockouts to investigate the function of individual enzymes and their role within the broader metabolic network. nih.gov
For instance, CRISPR/Cas9-mediated knockout of genes encoding enzymes that utilize UDP-glucose or its precursors can reveal their specific contributions to cellular processes. A study on breast cancer cells used CRISPR/Cas9 to knock out Ugdh, confirming that it is the sole enzyme responsible for producing UDP-glucuronate from UDP-glucose and demonstrating its critical role in metastasis. biorxiv.org
Combinatorial CRISPR screens, where multiple genes are knocked out simultaneously, are particularly powerful for uncovering genetic interactions and functional redundancies within metabolic networks. nih.gov By targeting genes in glycolysis, the pentose (B10789219) phosphate pathway, and the UDP-glucose synthesis pathway, researchers can map the complex interplay between these interconnected systems and identify critical control points. nih.gov This approach can reveal how cancer cells adapt their metabolism and identify potential vulnerabilities that are only exposed when multiple nodes in a network are disrupted. nih.govnih.gov
Table 2: Applications of CRISPR/Cas9 in Metabolic Pathway Analysis
| Application | Target Gene/Pathway | Cell/Organism Model | Objective of the Study | Reference(s) |
|---|---|---|---|---|
| Single Gene Knockout | UDP-glucose 6-dehydrogenase (Ugdh) | Mouse breast cancer cells | To confirm the enzyme's role in UDP-glucuronate production and its impact on cancer metastasis. | biorxiv.org |
| Single Gene Knockout | Sodium/glucose cotransporter 1 (SGLT1) | Human gastric cancer cells | To investigate the role of glucose transport in cancer cell proliferation and metabolism. | nih.gov |
| Combinatorial Screen | Carbohydrate metabolism genes (Glycolysis, PPP, etc.) | Human cancer cell lines (HeLa, A549) | To systematically interrogate gene dispensability, interactions, and compensation within metabolic networks. | nih.gov |
This table is interactive. You can sort and filter the data.
Radiolabeling Techniques for Metabolic Flux Analysis
Radiolabeling is a classic and highly sensitive technique used to trace the metabolic fate of molecules within a cell or organism. mdpi.comnih.gov By using precursors labeled with radioactive isotopes such as Carbon-14 ([¹⁴C]) or Tritium ([³H]), researchers can follow the flow of atoms through a metabolic pathway.
In the context of UDP-glucose metabolism, [¹⁴C]-labeled glucose is a common tracer. nih.gov Glucose taken up by the cell is phosphorylated and eventually converted to UDP-[¹⁴C]-glucose. nih.gov This radiolabeled UDP-glucose then acts as a donor for glycosyltransferases, incorporating the [¹⁴C]-glucose moiety into various biomolecules like glycogen, glycoproteins, and glycolipids. nih.gov By isolating these end-products and measuring their radioactivity, researchers can quantify the amount of glucose that has been channeled through the UDP-glucose pathway into different biosynthetic routes. nih.govresearchgate.net
Similarly, radiolabeled UDP-glucose itself can be used as a substrate in in vitro assays to study the activity of specific enzymes. researchgate.net For example, in assays for glycosyltransferases, [¹⁴C]-UDP-glucose is incubated with the enzyme and an acceptor molecule. The transfer of the [¹⁴C]-glucose to the acceptor results in a radiolabeled product, which can be separated from the unreacted substrate and quantified to determine enzyme activity. mdpi.comnih.gov These methods are highly sensitive, allowing for the detection of even low levels of enzymatic activity. nih.gov
Metabolic flux analysis aims to quantify the rate of turnover of metabolites through a pathway. Radiolabeling techniques are central to these measurements. The rate at which glycosyl groups are transferred from UDP-glucose to acceptor molecules can be determined by monitoring the incorporation of a radiolabeled sugar over time. mdpi.com
In a typical experiment to measure glycosyl transfer rates, a purified enzyme or cell lysate is incubated with a radiolabeled donor, such as [¹⁴C]-UDP-glucose, and a specific acceptor substrate. mdpi.comresearchgate.net At various time points, the reaction is stopped, and the radiolabeled product is separated from the unreacted radiolabeled donor using methods like chromatography. mdpi.comnih.gov The radioactivity of the product is then measured using scintillation counting. This allows for the calculation of the initial reaction velocity and provides a quantitative measure of the enzyme's catalytic efficiency (the glycosyl transfer rate). mdpi.com
Table 3: Methods for Measuring Glycosyltransferase (GT) Activity
| Method | Principle | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Radiochemical Assay | Measures the transfer of a radiolabeled sugar from a donor (e.g., [¹⁴C]-UDP-glucose) to an acceptor. | Highly sensitive. | Involves handling of radioactive materials; can be time-consuming. | mdpi.comnih.gov |
| Coupled Luminescent Assay (e.g., UDP-Glo™) | The UDP by-product of the GT reaction is converted to ATP, which drives a luciferase reaction, producing light. | Homogeneous (single-addition), rapid, high-throughput compatible. | Intended for purified enzyme systems; cannot be used in whole cells. | mdpi.compromega.com |
| Colorimetric pH-sensitive Assay | The GT reaction releases a proton, causing a measurable change in pH detected by an indicator dye. | Simple, colorimetric readout. | Signal can be influenced by buffer components. | nih.gov |
This table is interactive. You can sort and filter the data.
Bioinformatics and Computational Modeling of UDP-Glucose Pathways
The study of Uridine 5'-diphosphoglucose (UDP-Glucose) and its central role in metabolism has been significantly advanced by the application of bioinformatics and computational modeling. These methodologies provide powerful tools to dissect the complex network of reactions involving UDP-Glucose, offering insights that are often unattainable through experimental techniques alone. By integrating large-scale biological data and simulating molecular interactions, researchers can reconstruct metabolic pathways, analyze network properties, and investigate the intricate dynamics of enzyme-substrate interactions at an atomic level.
Molecular Dynamics Simulations of UDP-Glucose-Enzyme Interactions
Molecular dynamics (MD) simulations offer a high-resolution, dynamic view of how UDP-Glucose interacts with its target enzymes. frontiersin.org These computational experiments simulate the physical movements of atoms and molecules over time, providing detailed insights into binding events, conformational changes, and catalytic mechanisms that are difficult to capture experimentally. frontiersin.orgacs.org
MD simulations have been instrumental in understanding the function of glycosyltransferases (GTs), a large family of enzymes that use UDP-Glucose as a sugar donor. nih.gov Simulations of Vitis vinifera UDP-Glucose:flavonoid 3-O-glycosyltransferase (VvGT1) have helped model its catalytic mechanism, which involves the deprotonation of the acceptor molecule followed by a nucleophilic attack on the anomeric carbon of the UDP-sugar. nih.gov These studies can reveal the precise orientation of UDP-Glucose in the active site and identify key amino acid residues involved in catalysis and substrate recognition. nih.gov
A critical aspect revealed by MD simulations is the role of divalent cations, such as Mg²⁺ or Mn²⁺, which are often required for the activity of glycosyltransferases. nih.gov Simulations of solvated UDP-Glucose in the presence of Mg²⁺ ions showed that the cation interacts strongly with the pyrophosphate moiety of UDP-Glucose, altering its conformation. nih.gov This suggests that the cation may bind to UDP-Glucose before the enzymatic reaction, pre-organizing the substrate into a conformation that is more favorable for binding to the enzyme's active site. nih.gov
Furthermore, MD simulations can elucidate mechanisms of enzyme regulation. Comparative simulations of glucosamine-6-phosphate (GlcN-6-P) synthase, both in its free form and when bound to the inhibitor UDP-GlcNAc (a UDP-Glucose derivative), demonstrated that inhibitor binding restricts the motion of functionally important regions of the enzyme. nih.gov This restriction in flexibility, particularly in the active site and a C-terminal tail, helps to explain the molecular basis of the allosteric inhibition. nih.gov The simulations showed that the free enzyme structure was significantly more mobile than the structure with the bound inhibitor. nih.gov
The table below summarizes findings from several MD simulation studies focused on UDP-Glucose and related enzyme interactions.
| Enzyme/System Studied | Simulation Software/Force Field | Key Findings from Simulation |
| Solvated UDP-Glucose with Mg²⁺ | Not specified | Divalent cations strongly interact with the pyrophosphate group, altering the conformational behavior of UDP-Glucose to favor a state found in enzyme-bound structures. nih.gov |
| Glucosamine-6-P Synthase | Gromacs 4.05 / Gromos96 | The inhibitor UDP-GlcNAc restricts the motion of functionally important regions, reducing the flexibility of the enzyme and explaining the inhibition mechanism. nih.gov |
| Sucrose (B13894) Synthase (SuSy) | Amber / ff14SB and GAFF | MD simulations were used to model the structure of SuSy mutants and dock substrates like fructose (B13574) and UDP-Glucose to understand the enzyme's catalytic activity. acs.org |
| Glycoside Hydrolases (GHs) and Glycosyltransferases (GTs) | Not specified (ab initio QM/MM) | First-principles modeling approaches have advanced the understanding of catalytic mechanisms and the importance of the sugar ring's conformational dynamics. acs.org |
These advanced computational methods, from broad pathway analysis to atomic-level simulations, are indispensable in modern biochemical research on Uridine 5'-diphosphoglucose disodium (B8443419) salt, providing a detailed, multi-scale understanding of its complex roles in cellular metabolism.
Future Directions and Emerging Research Avenues for Uridine 5 Diphosphoglucose
Discovery of Novel Enzymes and Metabolic Pathways Involving UDP-Glucose
A primary focus of ongoing research is the identification and characterization of new enzymes that utilize UDP-Glucose and the metabolic pathways in which they participate.
Exploration of Uncharacterized Glycosyltransferases and Related Enzymes
Glycosyltransferases are a vast and diverse family of enzymes that transfer sugar moieties from activated donors like UDP-Glucose to a wide array of acceptor molecules. mdpi.comnih.gov While many have been identified, a significant number remain uncharacterized, holding untapped potential for biomedical and industrial applications. mdpi.com High-throughput screening methods, such as fluorescent assays that detect the release of Uridine (B1682114) Diphosphate (B83284) (UDP), are being employed to discover new substrates for these enzymes. mdpi.com This approach allows for the rapid testing of large compound libraries to identify molecules that can be glycosylated by a specific UDP-glycosyltransferase (UGT). mdpi.com
The exploration of uncharacterized UGTs is crucial as these enzymes are involved in critical biological processes, including the detoxification of foreign substances (xenobiotics) and the modification of metabolites. mdpi.comnih.gov Understanding their substrate specificity can lead to the development of novel biocatalysts for the synthesis of valuable glycosylated compounds.
Identification of New Biological Roles for UDP-Glucose in Understudied Organisms
The biological significance of UDP-Glucose is being investigated in a broader range of organisms beyond the well-studied model systems. In plants, for instance, emerging evidence suggests that UDP-Glucose may function as a signaling molecule. nih.gov Studies have shown that reduced levels of UDP-Glucose lead to abnormal growth, which can be rescued by its external application. nih.gov Conversely, excessive accumulation of UDP-Glucose can trigger programmed cell death, indicating a role in stress responses. nih.gov
In the realm of microorganisms, UDP-Glucose is a precursor for the synthesis of lipopolysaccharides and glycosphingolipids. wikipedia.org Research into the enzymes involved in these pathways in various bacteria and fungi could reveal new targets for antimicrobial drugs. Furthermore, the study of UDP-Glucose metabolism in extremophiles—organisms that thrive in extreme environments—may uncover novel enzymes with unique properties suitable for industrial applications.
Applications in Synthetic Biology and Metabolic Engineering
The central role of UDP-Glucose in glycosylation makes it a valuable molecule for synthetic biology and metabolic engineering. acs.org Researchers are harnessing and engineering UDP-Glucose-dependent pathways to produce a wide range of valuable chemicals and pharmaceuticals.
One major application is in the production of glycosylated natural products, which often exhibit enhanced solubility, stability, and biological activity compared to their non-glycosylated forms. acs.org By introducing and optimizing the expression of specific glycosyltransferases in microbial hosts like Escherichia coli or yeast, scientists can create "cell factories" for the synthesis of these compounds. acs.orgyoutube.com For example, the production of hyperoside (B192233), a flavonoid with various biological functions, was significantly enhanced in E. coli by engineering the UDP-Glucose synthesis pathway to increase the supply of the precursor UDP-galactose. nih.gov
Metabolic engineering strategies often focus on increasing the intracellular availability of UDP-Glucose. This can be achieved by overexpressing key enzymes in its synthesis pathway, such as phosphoglucomutase and UDP-glucose pyrophosphorylase. nih.gov These approaches aim to channel more carbon flux towards UDP-Glucose, thereby improving the yields of the desired glycosylated products. The ability to engineer these pathways opens the door to the sustainable production of complex molecules that are difficult to synthesize chemically. youtube.com
Engineering Microbial Cell Factories for Enhanced Glycoconjugate Production
The production of complex glycoconjugates often relies on the availability of UDP-glucose as a donor substrate for glycosyltransferases. Consequently, a significant area of research focuses on engineering microbial cell factories, such as Escherichia coli, to enhance the intracellular pool of UDP-glucose and thereby improve the yield of desired glycoconjugates. nih.govnih.govresearchgate.net
One successful metabolic engineering strategy involves the overexpression of key enzymes in the UDP-glucose synthesis pathway. nih.gov For instance, by overexpressing phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU) in E. coli, researchers have been able to significantly increase the carbon flux towards UDP-glucose synthesis. nih.govresearchgate.net This enhanced supply of UDP-glucose has been shown to boost the production of various glycoconjugates. In one study, this approach led to an eight-fold increase in the synthesis of UDP-galactose-derived disaccharides, from 2.5 mM in the control strain to nearly 20 mM in the engineered strain. nih.gov Similarly, the production of hyperoside, a flavonoid glycoside, was increased from 58.5 mg/L to 135.4 mg/L by enhancing the UDP-glucose supply through the overexpression of Pgm and GalU. nih.gov
Further optimization of these microbial factories involves a multi-pronged approach. This includes increasing the copy number of the gene encoding the specific glycosyltransferase of interest and optimizing fermentation conditions. nih.gov For example, after enhancing the UDP-glucose pool, increasing the copy number of the Petunia hybrida UDP-dependent glycosyltransferase (PhUGT) further increased hyperoside production to 245.6 mg/L. nih.gov Through subsequent optimization of fermentation conditions, a final titer of 831.6 mg/L was achieved. nih.gov
However, as the expression levels of the UDP-glucose synthesis enzymes are increased, other factors can become bottlenecks. nih.gov Future research will likely focus on identifying and addressing these new limiting factors to further improve the efficiency of glycoconjugate production in microbial systems. This may involve engineering pathways for precursor supply, such as increasing the intracellular concentration of glucose-6-phosphate, or exploring alternative biosynthetic routes for UDP-glucose. researchgate.net
| Engineered Modification | Target Glycoconjugate | Initial Production | Production after UDP-glucose Pathway Engineering | Further Optimization and Final Production | Reference |
|---|---|---|---|---|---|
| Overexpression of phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU) | UDP-galactose derived disaccharides | 2.5 mM | ~20 mM | N/A | nih.gov |
| Overexpression of Pgm and GalU | Hyperoside | 58.5 mg/L | 135.4 mg/L | 831.6 mg/L (with increased glycosyltransferase copy number and optimized fermentation) | nih.gov |
Designing Novel Biosynthetic Routes for Specialized Glycans
The structural diversity of naturally occurring glycans is immense, and many of these molecules, particularly rare sugars and complex N-glycans, are difficult and expensive to synthesize chemically. charlotte.edunih.gov A promising future direction is the design of novel biosynthetic routes, often combining chemical and enzymatic steps (chemoenzymatic synthesis), to produce these specialized glycans. nih.govnih.govrsc.org UDP-glucose is a central starting material in many of these synthetic strategies. nih.gov
Chemoenzymatic approaches leverage the high regio- and stereoselectivity of enzymes, such as glycosyltransferases, to overcome the challenges of traditional chemical synthesis. nih.govrsc.org These methods often begin with a chemically synthesized or naturally sourced precursor, which is then elaborated upon by a series of enzymatic reactions. nih.gov For example, the synthesis of complex N-glycans can start with a core pentasaccharide structure, which is then extended by various glycosyltransferases using the appropriate UDP-sugar donors. nih.gov
The development of "one-pot" synthesis systems, where multiple enzymes are used sequentially in a single reaction vessel, is a key area of advancement. charlotte.edu This approach mimics natural biosynthetic pathways and can be used to produce a variety of UDP-linked sugars from a common precursor like UDP-GlcNAc, which itself can be synthesized from UDP-glucose. charlotte.eduresearchgate.net The ability to enzymatically modify UDP-glucose to other UDP-sugars that are not commercially available is a significant advantage of this strategy. charlotte.edu
The discovery and engineering of novel glycosyltransferases with broad substrate specificity are also crucial for expanding the repertoire of synthesizable glycans. nih.gov By mining genomes for new enzyme candidates and using protein engineering techniques, researchers can develop biocatalysts capable of creating novel glycosidic linkages and producing previously inaccessible glycan structures. nih.gov This will enable the synthesis of a wide range of specialized glycans for applications in medicine, materials science, and fundamental research.
Development of Advanced Research Tools and Methodologies
To further elucidate the complex roles of UDP-glucose in cellular processes, the development of advanced research tools and methodologies is essential. These tools will enable researchers to study the dynamics of UDP-glucose in real-time and to identify molecules that can modulate the activity of UDP-glucose-dependent enzymes.
Improved Probes and Biosensors for In Situ Detection of UDP-Glucose
The ability to monitor the concentration of UDP-glucose within living cells in real-time would provide invaluable insights into its metabolism and regulation. While genetically encoded fluorescent biosensors have been successfully developed for the related nucleotide sugar UDP-N-acetylglucosamine (UDP-GlcNAc), similar tools for UDP-glucose are still an area of active development. nih.govacs.orgnih.gov
The design of these biosensors often involves the insertion of a circularly permuted fluorescent protein into a protein that specifically binds the target molecule. nih.govnih.gov Upon binding, a conformational change in the sensing protein alters the fluorescence properties of the fluorescent protein, providing a detectable signal. nih.gov For UDP-glucose, a potential strategy would be to use a UDP-glucose-dependent enzyme, such as UDP-glucose pyrophosphorylase or a glycosyltransferase, as the sensing domain.
Förster Resonance Energy Transfer (FRET) is another powerful technique that can be harnessed to create biosensors for UDP-glucose. nih.govresearchgate.netcapes.gov.brresearchgate.net FRET-based biosensors typically consist of two fluorescent proteins, a donor and an acceptor, linked by a sensing domain. nih.gov Binding of the target molecule to the sensing domain causes a change in the distance or orientation between the two fluorescent proteins, leading to a change in the FRET efficiency. nih.gov This technology has been successfully applied to the development of glucose biosensors and could be adapted for the detection of UDP-glucose. nih.govresearchgate.net
The development of robust and specific probes and biosensors for UDP-glucose will allow researchers to study its spatiotemporal dynamics in response to various stimuli and in different cellular compartments, providing a deeper understanding of its role in cellular homeostasis.
High-Throughput Screening Platforms for UDP-Glucose-Dependent Enzyme Inhibitors (for research, not drug development)
The identification of specific inhibitors for UDP-glucose-dependent enzymes is crucial for basic research to probe the functions of these enzymes in cellular pathways. High-throughput screening (HTS) platforms are essential for efficiently screening large chemical libraries to find such inhibitors. nih.govnih.gov
A variety of HTS assays have been developed for UDP-glucose-dependent enzymes, particularly UDP-glucuronosyltransferases (UGTs) and UDP-glucose pyrophosphorylase (UGPase). nih.govnih.govmdpi.comresearchgate.net Many of these assays are fluorescence-based, offering high sensitivity and suitability for automation. nih.gov One common approach is to use a fluorescent substrate that, upon glycosylation by the enzyme, exhibits a change in its fluorescence properties. nih.gov
Another generic HTS method for enzymes that use UDP-sugar donors involves the detection of the UDP by-product. researchgate.netmdpi.com Several commercial kits are available for this purpose, such as the UDP-Glo™ assay, which couples the production of UDP to a luminescent signal. mdpi.com This assay has been shown to be a reliable and robust method for the HTS of plant UGTs. mdpi.com Time-resolved Förster resonance energy transfer (TR-FRET) has also been employed to develop a universal HTS assay for UDP-producing glycosyltransferases. researchgate.net
These HTS platforms are not only valuable for identifying novel inhibitors for research purposes but can also be used for the combinatorial screening of enzyme libraries to discover new enzyme activities and substrate specificities. nih.gov The continued development and refinement of these platforms will be instrumental in advancing our understanding of the vast family of UDP-glucose-dependent enzymes.
| HTS Method | Principle | Target Enzyme Class | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Fluorescence-based assay with fluorescent substrate | Change in fluorescence upon glycosylation of a specific substrate | UDP-glucuronosyltransferases (UGTs) | High sensitivity, suitable for automation | Substrate-specific | nih.gov |
| UDP-Glo™ assay | Luminescent detection of the UDP by-product | UDP-glycosyltransferases (UGTs) | Generic for UDP-producing enzymes, stable and reliable | Potential interference from compounds that affect the luciferase reaction | mdpi.com |
| TR-FRET based UDP detection | Immunodetection of UDP with a time-resolved FRET signal | Glycosyltransferases | Generic, robust, and stable signal | Requires specific antibodies and labeled reagents | researchgate.net |
| Luminescence-based pyrophosphorylase assay | Detection of pyrophosphate consumption or production | UDP-glucose pyrophosphorylase (UGPase) | Can be used to screen for inhibitors of both forward and reverse reactions | May be susceptible to interference from compounds that affect the coupling enzymes | nih.govresearchgate.net |
Systems Biology Approaches to Comprehensive Understanding of UDP-Glucose Homeostasis
Integrative Omics Data Analysis (Genomics, Proteomics, Metabolomics)
A comprehensive understanding of UDP-glucose homeostasis requires the integration of data from genomics, proteomics, and metabolomics. elifesciences.orgnih.gov By combining these datasets, researchers can build more complete models of cellular metabolism and identify key regulatory points.
Proteomic studies, for example, can identify changes in the expression levels of enzymes involved in UDP-glucose synthesis and consumption under different conditions. nih.govnih.gov In one study, proteomic analysis of breast cancer cells undergoing epithelial-mesenchymal transition (EMT) revealed that UDP-glucose dehydrogenase (UGDH), an enzyme that converts UDP-glucose to UDP-glucuronic acid, was significantly upregulated. nih.gov This finding was supported by metabolomic analysis, which showed corresponding changes in related metabolites. nih.gov
Metabolomic profiling provides a snapshot of the concentrations of various metabolites, including UDP-glucose and its precursors and derivatives, within a cell at a given time. elifesciences.orgnih.gov By combining metabolomic data with proteomic and transcriptomic data, researchers can identify correlations between gene expression, protein levels, and metabolite concentrations, providing insights into the regulation of metabolic pathways. elifesciences.orgnih.govnih.gov
The integration of these multi-omics datasets can be used to construct and refine computational models of cellular metabolism. oup.com These models can then be used to predict how the cell will respond to genetic or environmental perturbations and to identify potential targets for metabolic engineering or therapeutic intervention. As these integrative approaches become more sophisticated, they will undoubtedly provide a more holistic understanding of the intricate mechanisms that control UDP-glucose homeostasis.
Computational Modeling of Cellular Glycan Synthesis Networks
The biosynthesis of glycans is a complex, non-template-driven process orchestrated by numerous enzymes within the endoplasmic reticulum and Golgi apparatus. nih.govnih.gov This complexity makes it challenging to predict the final glycan structures on a glycoprotein (B1211001) simply by analyzing the protein sequence or gene expression. nih.govnih.govresearchgate.net To unravel the principles governing this intricate network, researchers are increasingly turning to computational and mathematical modeling. nih.govnih.gov These in silico approaches aim to simulate the glycosylation pathways, providing insights into how cellular conditions and enzyme activities collectively determine the glycome. nih.govnih.gov
At the heart of these models is the availability of activated sugar donors, known as nucleotide sugar donors (NSDs). researchgate.net Uridine 5'-diphosphoglucose (UDP-glucose) is a pivotal NSD, serving as a precursor for the synthesis of other essential donors like UDP-galactose (UDP-Gal) and UDP-glucuronic acid (UDP-GlcA). ymdb.canih.gov Consequently, the cellular concentration and flux of UDP-glucose are critical parameters in any computational model seeking to accurately predict the synthesis of a wide array of glycans. researchgate.net
Two primary types of computational models are employed to simulate glycan synthesis networks: kinetic models and constraint-based models.
Kinetic Modeling
Kinetic models use systems of ordinary differential equations (ODEs) to describe the rate of each enzymatic reaction in the glycosylation pathway. nih.gov These models often incorporate Michaelis-Menten kinetics, which require specific parameters such as the Michaelis-Menten constant (K_M) and the catalytic rate constant (k_cat) for each enzyme, as well as the concentrations of substrates, including nucleotide sugars like UDP-glucose. nih.gov
Detailed research findings from kinetic modeling have demonstrated its utility:
Simulating N-glycan Branching: Early network-based models successfully simulated the N-glycan branching process using ODEs, with parameters derived from enzymology experiments. nih.gov
Reproducing In Vivo Glycosylation Patterns: Kinetic models have been used to reproduce the site-specific O-glycosylation patterns observed in vivo on mucins by incorporating the inhibitory effects of neighboring glycans. acs.orgacs.org This suggests that the model can capture subtle regulatory mechanisms that influence the final glycan structure.
Understanding Process Parameters: In biopharmaceutical production, kinetic models have been developed to understand how cell culture process parameters, such as temperature and pH, influence the non-enzymatic glycation of monoclonal antibodies (mAbs). nih.gov These models can elucidate how a temperature shift, for instance, affects glycation levels by altering glucose consumption and mAb secretion rates. nih.gov
Constraint-Based Modeling
Constraint-based approaches, most notably Flux Balance Analysis (FBA), offer a different perspective. wikipedia.orgnumberanalytics.com FBA is a mathematical method for simulating metabolism at a genome-scale by assuming a steady state for intracellular metabolites. wikipedia.orgnih.gov In the context of glycosylation, FBA can be used to model the upstream metabolic pathways that synthesize the required nucleotide sugar donors. researchgate.net
Key applications and findings include:
Predicting NSD Synthesis: FBA can calculate the metabolic fluxes for the synthesis of NSDs, including UDP-glucose, based on constraints from cellular metabolism, such as amino acid consumption. researchgate.net
Glycosylation Flux Analysis (GFA): A specialized form of FBA, termed Glycosylation Flux Analysis, has been developed to predict the intracellular production and consumption rates of different glycoforms. nih.gov GFA revealed that in CHO cell fed-batch cultures, galactosylation fluxes tended to decrease over the cultivation time, a dynamic that could be influenced by the addition of cofactors like manganese. nih.gov
The ultimate goal of these computational models is to create a predictive framework that can identify rate-limiting steps, guide genetic engineering strategies, and optimize cell culture processes to produce glycoproteins with desired and consistent glycan profiles. nih.govnih.gov The integration of multi-omics data, such as genomics, transcriptomics, and proteomics, is continuously improving the accuracy and predictive power of these in silico tools. nih.gov
Data Tables
Table 1: Comparison of Computational Modeling Approaches for Glycan Synthesis
| Feature | Kinetic Modeling | Constraint-Based Modeling (FBA/GFA) |
| Core Principle | Describes reaction rates over time using Ordinary Differential Equations (ODEs). nih.gov | Calculates metabolic fluxes at a steady state based on mass balance and reaction stoichiometry. wikipedia.org |
| Key Inputs | Enzyme concentrations, kinetic parameters (K_M, k_cat), substrate concentrations (including UDP-glucose). nih.gov | Stoichiometric matrix of metabolic network, nutrient uptake rates, biomass composition, objective function. wikipedia.orgnih.gov |
| Typical Outputs | Time-course concentrations of glycoforms, prediction of final glycan structures. nih.gov | Distribution of metabolic fluxes, prediction of nucleotide sugar donor synthesis rates, glycoform production rates. researchgate.netnih.gov |
| Primary Strength | Captures the dynamic and competitive nature of enzyme reactions in the Golgi. nih.gov | Provides a systems-level view connecting cellular metabolism to the availability of glycosylation precursors. researchgate.net |
| Limitation | Requires extensive and often difficult-to-obtain kinetic parameters for each enzyme. nih.gov | Assumes a pseudo-steady state, which may not capture rapid dynamic changes within the Golgi. nih.gov |
Q & A
Q. What is the role of UDP-glucose disodium salt in glycosylation studies, and how is it experimentally applied?
UDP-glucose serves as a critical glycosyl donor in glycosyltransferase reactions, enabling the synthesis of glycoproteins, glycolipids, and polysaccharides . Methodologically, researchers use it as a substrate at concentrations ranging from 1–10 mM in in vitro enzyme assays. For example, in glycoprotein synthesis, UDP-glucose is combined with purified glycosyltransferases and acceptor molecules (e.g., proteins or lipids) in buffered solutions (pH 7.0–7.5) containing Mg²⁺ as a cofactor. Reaction progress is monitored via HPLC or mass spectrometry to track glucose transfer .
Q. How should researchers prepare and quantify UDP-glucose stock solutions for reproducibility?
UDP-glucose is water-soluble (up to 100 mM) and typically prepared in ultrapure water or Tris buffer (pH 7.0–7.5) . Quantification relies on UV spectroscopy using its absorbance maximum at 262 nm (ε = 9.82 × 10³ M⁻¹cm⁻¹). Researchers should validate concentration ratios (A250/A260 = 0.76; A280/A260 = 0.35) to confirm purity and avoid degradation products . Aliquot storage at -20°C prevents hydrolysis, with freeze-thaw cycles minimized .
Q. What are the standard protocols for UDP-glucose utilization in P2Y14 receptor activation studies?
UDP-glucose is a potent endogenous agonist of the P2Y14 receptor (EC50 = 82–350 nM depending on assay conditions) . For receptor activation assays:
- Use transfected HEK-293 or CHO cells expressing human P2Y14.
- Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) post-stimulation with UDP-glucose (0.1–10 µM).
- Include UDP (ab120383) as a negative control to confirm P2Y14 specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported EC50 values for UDP-glucose at P2Y14 receptors?
Discrepancies in EC50 values (e.g., 82 nM vs. 0.35 µM) arise from assay design:
- Calcium flux assays (higher sensitivity) yield lower EC50 values due to amplified signaling .
- cAMP inhibition assays require longer incubation times, potentially underestimating potency .
To reconcile data, standardize cell lines, incubation times, and detection methods. Cross-validate with orthogonal approaches, such as β-arrestin recruitment assays .
Q. What methodological considerations apply when using UDP-glucose in metabolic tracer studies with isotope-labeled analogs?
13C-labeled UDP-glucose (e.g., UDP-Glucose-13C6 disodium) enables tracking of glucose incorporation into glycans via LC-MS or NMR . Key steps:
- Optimize tracer concentration (10–100 µM) to avoid isotopic dilution.
- Use pulse-chase experiments in cell cultures or microsomal preparations.
- Quench reactions with cold methanol and extract metabolites for isotopomer analysis.
Q. How does UDP-glucose interact with non-P2Y14 targets, such as GPR17, and how can cross-reactivity be minimized?
UDP-glucose activates GPR17 at high concentrations (EC50 ~100 µM), complicating P2Y14 studies . To isolate P2Y14 effects:
Q. What are the best practices for stabilizing UDP-glucose in membrane-based enzyme assays (e.g., microsomal preparations)?
UDP-glucose degradation in microsomes is mitigated by:
- Adding alamethicin (50 µg/mL) to permeabilize membranes and enhance cofactor access .
- Including EDTA-free protease inhibitors and phosphatase inhibitors (e.g., sodium fluoride).
- Conducting time-course experiments to determine optimal incubation periods (<60 minutes) .
Q. How can researchers address batch-to-batch variability in UDP-glucose purity for sensitive assays?
- Verify purity via UV spectral ratios (A250/A260 and A280/A260) .
- Use anion-exchange HPLC to detect contaminants (e.g., UDP or free glucose).
- Source from suppliers providing lot-specific NMR or mass spectrometry data .
Methodological Troubleshooting
Q. Why might UDP-glucose fail to activate P2Y14 in certain cell lines, and how can this be resolved?
Common issues include:
Q. How can researchers optimize UDP-glucose storage to prevent hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
